molecular formula C7H4BrClN2S B024610 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine CAS No. 108099-55-4

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Cat. No.: B024610
CAS No.: 108099-55-4
M. Wt: 263.54 g/mol
InChI Key: SUKISGZALSMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine is a high-value, multifunctional synthetic intermediate designed for advanced research applications in medicinal chemistry and drug discovery. Its core structure is based on the thieno[2,3-d]pyrimidine scaffold, a bioisostere of purines known for its diverse pharmacological potential . The compound features two highly reactive sites that enable sequential and programmable derivatization. The 4-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of amines (such as morpholine) and other nucleophiles to diversify the core structure . The 6-bromomethyl group serves as a robust handle for further functionalization via classic nucleophilic substitution (e.g., with nitrogen nucleophiles) or metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures . This dual reactivity makes it an exceptionally useful precursor for synthesizing compound libraries aimed at probing biological targets. Thienopyrimidine derivatives are frequently investigated as potent inhibitors of protein kinases and other enzymes involved in signal transduction pathways . The structural features of this compound make it particularly relevant for research into novel therapeutic agents for various diseases. Please handle with care. This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKISGZALSMAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of this core, for instance, with a bromomethyl group at the 6-position and a chloro group at the 4-position, yields this compound, a key intermediate for the synthesis of a diverse array of bioactive molecules.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

While specific experimental spectra for this compound are not widely published, this guide provides a detailed prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and expected data are derived from the analysis of closely related thienopyrimidine analogs and fundamental spectroscopic theories.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below. The key spectroscopic handles include the protons on the pyrimidine and thiophene rings, the methylene protons of the bromomethyl group, and the various carbon environments. The presence of bromine and chlorine isotopes will also have a characteristic impact on the mass spectrum.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would exhibit three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9Singlet1HH-2The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield chemical shift.
~7.8Singlet1HH-7The proton on the thiophene ring is expected to be in the aromatic region, with its exact shift influenced by the adjacent sulfur atom and the fused pyrimidine ring.
~4.8Singlet2H-CH₂BrThe methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic thienopyrimidine system, resulting in a downfield shift compared to a simple alkyl group.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show all seven carbon signals of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-4The carbon bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine and the adjacent nitrogen atoms.
~155C-2This carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atoms.
~153C-7aThe bridgehead carbon of the thiophene ring is typically found at a downfield chemical shift.
~135C-5aThe other bridgehead carbon is also expected in the aromatic region.
~130C-7The protonated carbon of the thiophene ring.
~125C-6The carbon bearing the bromomethyl group.
~30-CH₂BrThe carbon of the bromomethyl group is in the aliphatic region but is shifted downfield due to the attached bromine atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000Medium-WeakC-H stretching (aromatic)Corresponds to the stretching vibrations of the C-H bonds on the thienopyrimidine ring.
~2950WeakC-H stretching (aliphatic)Corresponds to the stretching vibrations of the C-H bonds of the methylene group.
1620-1550Medium-StrongC=N and C=C stretchingCharacteristic stretching vibrations of the pyrimidine and thiophene rings.
1450-1350MediumRing skeletal vibrationsComplex vibrations involving the entire thienopyrimidine ring system.
~1200MediumC-N stretchingStretching vibrations of the carbon-nitrogen bonds within the pyrimidine ring.
800-700StrongC-Cl stretchingCharacteristic stretching vibration for a chloro-substituted aromatic ring.
700-600Medium-StrongC-Br stretchingCharacteristic stretching vibration for the bromomethyl group.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₄BrClN₂S) is approximately 278.44 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in major peaks at m/z values corresponding to the different isotopic combinations.

  • Major Fragmentation Pathways:

    • Loss of Br•: A prominent fragment would be expected from the loss of a bromine radical, leading to a cation at [M-Br]⁺.

    • Loss of CH₂Br•: Fragmentation involving the loss of the entire bromomethyl radical would result in a fragment at [M-CH₂Br]⁺.

    • Loss of Cl•: Loss of a chlorine radical from the molecular ion would give a fragment at [M-Cl]⁺.

G M [M]⁺˙ (Isotopic Cluster) M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_CH2Br [M-CH₂Br]⁺ M->M_minus_CH2Br - •CH₂Br M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with related structures, we can confidently predict the key spectral features of this important synthetic intermediate. The detailed protocols provided herein offer a standardized approach for the acquisition and interpretation of high-quality spectroscopic data, which is essential for the unambiguous characterization of novel compounds in the field of drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2024). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Bohrium. (2006). Synthesis of Some Thienopyrimidine Derivatives: Full Paper PDF & Summary. Retrieved from [Link]

  • ResearchGate. (2008). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine is a key bifunctional heterocyclic intermediate of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on leveraging its distinct reactive sites for the synthesis of complex molecular architectures. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to empower researchers in their drug discovery endeavors. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, rendering its derivatives prime candidates for interacting with a wide array of biological targets.[3]

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems from its distinct structural features: a thieno[2,3-d]pyrimidine core, a reactive chlorosubstituent at the 4-position, and a bromomethyl group at the 6-position.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂S[4]
Molecular Weight 263.54 g/mol Calculated
IUPAC Name This compound[4]
CAS Number Not readily available; related to 56844-12-3 (6-Bromo-4-chlorothieno[2,3-d]pyrimidine)[4]

The key to harnessing the synthetic potential of this molecule lies in understanding the orthogonal reactivity of its two electrophilic centers. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the bromomethyl group at the C6 position behaves as a reactive benzylic-like bromide, readily undergoing SN2 reactions.

Synthesis of the Core Scaffold

The synthesis of this compound typically begins with the construction of a 6-methyl-4-chlorothieno[2,3-d]pyrimidine precursor. This precursor is then subjected to radical bromination to install the bromomethyl group.

A common route to the thieno[2,3-d]pyrimidine core involves the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophenes.[5][6] These can then be cyclized to form the pyrimidine ring. An alternative and often more direct route starts from a substituted pyrimidine.

Conceptual Synthesis Pathway

Synthesis_Pathway A 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one B 4-Chloro-6-methylthieno[2,3-d]pyrimidine A->B  POCl₃ or (COCl)₂ C This compound B->C  NBS, AIBN, CCl₄

Caption: Conceptual synthesis of the target molecule.

Chemical Reactivity and Synthetic Applications

The two primary reactive sites on this compound allow for a range of selective transformations, making it a versatile building block.

Reactivity at the C4-Position: The Chloro Group

The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine ring. This allows for a variety of important synthetic transformations.

The C4-chloro group is readily displaced by a wide range of nucleophiles, most notably amines, to furnish 4-substituted thieno[2,3-d]pyrimidines. This reaction is a cornerstone in the synthesis of kinase inhibitors, where the 4-amino moiety often forms a key hydrogen bond interaction with the hinge region of the kinase.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative

Objective: To synthesize a 4-anilino-6-(bromomethyl)thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • 2-Propanol or another suitable high-boiling solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-anilino derivative.

Causality: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

The C4-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, significantly increasing molecular complexity.[8][9] The Suzuki coupling is particularly valuable for creating C-C bonds under relatively mild conditions.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-6-(bromomethyl)thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Schlenk flask or other vessel suitable for inert atmosphere reactions

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Reactivity at the C6-Position: The Bromomethyl Group

The bromomethyl group at the C6 position is analogous to a benzylic bromide and is therefore highly susceptible to SN2 reactions with a wide variety of nucleophiles. This provides a secondary point for diversification of the molecular scaffold.

The bromomethyl group reacts readily with primary and secondary amines, as well as with azide ions. The resulting aminomethyl or azidomethyl derivatives are valuable precursors for further functionalization. For instance, the azide can be reduced to a primary amine or used in "click" chemistry reactions.

Experimental Protocol: Substitution with Sodium Azide

Objective: To synthesize 6-(azidomethyl)-4-chlorothieno[2,3-d]pyrimidine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or acetone

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azidomethyl product.

Causality: Sodium azide is a potent nucleophile that readily displaces the bromide in an SN2 fashion. DMF is a suitable polar aprotic solvent that facilitates this type of reaction.

Chemoselective Reactions

The presence of two distinct electrophilic sites allows for chemoselective reactions by carefully choosing the reaction conditions and the nucleophile. Generally, the bromomethyl group is more reactive towards nucleophiles in SN2 reactions under milder conditions (e.g., room temperature), while the C4-chloro group requires more forcing conditions (e.g., heating) for SNAr or palladium catalysis.

This differential reactivity can be exploited to perform sequential modifications. For example, a nucleophile can be introduced at the C6-position first, followed by a different nucleophile or a cross-coupling partner at the C4-position.

Chemoselective Reaction Workflow

Chemoselective_Workflow Start This compound Step1 6-(Nucleophile_1-methyl)-4-chlorothieno[2,3-d]pyrimidine Start->Step1  Nucleophile 1 (e.g., R₂NH, NaN₃)  Mild Conditions Step2 6-(Nucleophile_1-methyl)-4-(Nucleophile_2)thieno[2,3-d]pyrimidine Step1->Step2  Nucleophile 2 (e.g., ArNH₂)  Heat Step3 6-(Nucleophile_1-methyl)-4-(Aryl)thieno[2,3-d]pyrimidine Step1->Step3  ArB(OH)₂  Pd Catalyst, Base, Heat

Caption: Workflow for sequential functionalization.

Characterization

The structural elucidation of derivatives of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton spectra will show characteristic signals for the thieno[2,3-d]pyrimidine core protons, as well as signals for the methylene protons of the substituted methyl group at C6. For example, in related 4-aminothieno[2,3-d]pyrimidine derivatives, the pyrimidine proton often appears as a singlet around δ 8.3-8.5 ppm.[5][11]

  • ¹³C NMR: The carbon spectra will provide information on the carbon framework of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. Its two distinct and orthogonally reactive electrophilic centers, the C4-chloro group and the C6-bromomethyl group, allow for a wide range of chemoselective modifications. A thorough understanding of the reactivity of each site, as detailed in this guide, enables the rational design and efficient synthesis of novel thieno[2,3-d]pyrimidine derivatives with potential therapeutic applications.

References

  • Request PDF | Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine | The title compound (VII), a useful precursor for the synthesis of a library of thienopyrimidine-based kinase inhibitors, is obtained starting from... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved January 12, 2026, from [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Retrieved January 12, 2026, from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (n.d.). Retrieved January 12, 2026, from [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024, December 14). MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021, March 30). [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017, December 15). PubMed. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved January 12, 2026, from [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (n.d.). PubMed. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. (n.d.). NIH. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH. [Link]

  • US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google Patents. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12). [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkivoc. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]

  • 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6 | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3- d ]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - ResearchGate. (2020, September 11). [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (n.d.). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). PubMed. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed. [Link]

  • Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. (2009, November 1). PubMed. [Link]

Sources

Purity Analysis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. This compound is a critical heterocyclic intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.[1] Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details a rationale-driven approach to method development, a thorough validation strategy according to International Council for Harmonisation (ICH) guidelines, and an exploration of potential process-related and degradation impurities.

Introduction: The Significance of Purity for a High-Value Intermediate

This compound is a bicyclic heteroaromatic compound belonging to the thienopyrimidine class.[2] The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including oncology.[3] The dual reactivity of the 4-chloro and 6-bromomethyl groups allows for sequential, site-selective modifications, making it a versatile building block for constructing complex molecular architectures.

The purity of this intermediate directly impacts the impurity profile of the subsequent API. Uncontrolled impurities can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity or inhibit the intended target.

  • Increased Toxicity: Even at low levels, certain impurities can be toxic or genotoxic.

  • Complications in Downstream Synthesis: Impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of new, undesired by-products.

Therefore, a robust, validated analytical method is not merely a quality control requirement but a critical tool in the drug development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[4]

HPLC Method Development: A Rationale-Driven Strategy

The objective is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products.

Foundational Choices: Mode, Stationary Phase, and Detection
  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the logical choice. The target molecule is moderately polar due to the presence of nitrogen and sulfur heteroatoms, but also possesses significant non-polar character from its aromatic system and halogen substituents. This allows for effective retention and separation on a non-polar stationary phase with a polar mobile phase.[5]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. Its hydrophobic nature will offer good retention for the analyte. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.

  • Detector: The fused thienopyrimidine ring system contains a conjugated π-electron system, which strongly absorbs UV radiation. A photodiode array (PDA) or UV detector is ideal. A preliminary scan of the analyte in the mobile phase will determine the optimal detection wavelength (λmax), likely in the range of 240-280 nm, to ensure high sensitivity.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving the desired separation.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase: An acidified aqueous phase is recommended. The nitrogen atoms in the pyrimidine ring are basic and can interact with residual acidic silanols on the silica support, leading to peak tailing.[6] Adding an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the water will protonate these nitrogens and suppress the silanol interactions, resulting in sharper, more symmetrical peaks.

  • Elution Mode (Isocratic vs. Gradient): A gradient elution is highly recommended during method development.[5] It allows for the effective screening of a wide range of potential impurities with varying polarities. The gradient can run from a high aqueous composition (e.g., 90% water) to a high organic composition (e.g., 90% acetonitrile). Once the retention times of all known impurities and degradants are established, the method can potentially be optimized into a faster, isocratic method for routine quality control if all peaks are well-resolved within an acceptable timeframe.

Optimized Chromatographic Conditions

The following table summarizes a robust starting point for the HPLC method.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for RP-HPLC, provides good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape for basic nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Elution GradientEnsures elution and separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times and improves peak shape.
Detection UV at 254 nm (or λmax)The aromatic system provides strong UV absorbance for high sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.

The Impurity Profile: Synthesis By-Products and Degradation Pathways

A stability-indicating method must be able to resolve the main compound from any substance that might be present. This requires an understanding of where impurities come from.

Potential Process-Related Impurities

The synthesis of thienopyrimidines often starts from substituted 2-aminothiophenes which are then cyclized to form the fused ring system.[7][8] For this compound, key synthetic steps likely involve the formation of a 4-hydroxythienopyrimidine intermediate, followed by chlorination (e.g., with POCl₃) and radical bromination of a 6-methyl precursor.[9]

Potential process impurities could include:

  • Starting Materials: Unreacted 6-methyl-4-hydroxythieno[2,3-d]pyrimidine.

  • Intermediates: Incompletely chlorinated or brominated species.

  • Isomers & By-products: Over-brominated species (e.g., 6-(dibromomethyl)) or impurities arising from the initial thiophene synthesis.

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[10] The compound should be subjected to stress conditions as recommended by ICH guidelines.

  • Acid/Base Hydrolysis: The 4-chloro group is susceptible to nucleophilic substitution by water or hydroxide, leading to the formation of 6-(Bromomethyl)-4-hydroxythieno[2,3-d]pyrimidine. The bromomethyl group is also highly susceptible to hydrolysis, yielding the corresponding 6-(hydroxymethyl) derivative.

  • Oxidative Degradation: The thiophene ring is sensitive to oxidation, potentially leading to the formation of sulfoxides.

  • Thermal Stress: Heating the solid or solution can reveal thermally labile impurities.

  • Photolytic Stress: Exposure to UV light can induce degradation, particularly for halogenated compounds.

The diagram below illustrates the primary hydrolytic degradation pathways.

G parent This compound deg1 6-(Hydroxymethyl)-4-chlorothieno[2,3-d]pyrimidine parent->deg1 Hydrolysis of -CH2Br deg2 6-(Bromomethyl)-4-hydroxythieno[2,3-d]pyrimidine parent->deg2 Hydrolysis of -Cl deg3 6-(Hydroxymethyl)-4-hydroxythieno[2,3-d]pyrimidine deg1->deg3 Hydrolysis of -Cl deg2->deg3 Hydrolysis of -CH2Br

Caption: Potential hydrolytic degradation pathways of the target compound.

Method Validation: A Self-Validating System per ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed.

Experimental Workflow for Analysis

The overall process from receiving a sample to generating a final purity result follows a structured workflow.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Concentration C->D E System Suitability Test (SST) D->E F Inject Blank (Diluent) E->F G Inject Standard Solution F->G H Inject Sample Solution G->H I Integrate Chromatograms H->I J Calculate Purity (% Area) I->J L Generate Final Report J->L K Verify SST Compliance K->L

Caption: General workflow for HPLC purity analysis.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, standard, and forced degradation samples. Peak purity of the main peak should be evaluated using a PDA detector.No interference at the retention time of the main peak. Main peak should be resolved from all impurities (Resolution > 2.0). Peak purity angle should be less than the threshold angle.
Linearity Prepare solutions at a minimum of 5 concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration. Perform triplicate injections.Correlation coefficient (r²) ≥ 0.999.
Accuracy Prepare spiked samples in triplicate at 3 levels (e.g., 80%, 100%, 120% of target concentration). Calculate the percent recovery.[5]Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.% Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N).S/N ≥ 3:1.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N).[5]S/N ≥ 10:1. Precision (%RSD) at LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must still be met. Peak retention and resolution should not be significantly affected.
Solution Stability Analyze standard and sample solutions at time zero and after storage (e.g., 24, 48 hours) at room temperature and refrigerated.The change in purity or concentration should be ≤ 2.0%.

Detailed Experimental Protocol

This section provides a step-by-step procedure for performing the purity analysis.

Reagent and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Mix HPLC-grade acetonitrile and HPLC-grade water in a 1:1 volume ratio.

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: %RSD of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Inject the diluent once as a blank to ensure no system peaks interfere.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, inject the Standard Solution again to confirm system stability.

Data Calculation

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity standards are available, a calculation using relative response factors (RRF) is recommended.

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the purity analysis of this compound by RP-HPLC. The presented method, grounded in a rationale-driven development process and validated against rigorous ICH standards, is designed to be robust, specific, and reliable. By understanding the potential impurity profile through an analysis of synthetic pathways and forced degradation studies, this stability-indicating method ensures that the quality of this critical intermediate can be accurately assessed, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Heterocycles Structural Analysis in HPLC Method Development.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Synthesis of Some Thienopyrimidine Deriv
  • Thienopyrimidine. Encyclopedia MDPI.

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 6-(Substituted)-4-chlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the X-ray crystal structure of derivatives of the 6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine scaffold. Given the scarcity of publicly available crystallographic data for the titular compound, this document will leverage a detailed analysis of a closely related, structurally complex derivative to illustrate the core principles of synthesis, crystallization, and solid-state characterization. The insights derived are directly applicable to understanding the three-dimensional architecture of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity has made it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1] The substitution pattern on the thieno[2,3-d]pyrimidine ring system plays a critical role in modulating the pharmacological profile of these molecules. In particular, the 4-chloro substituent serves as a versatile synthetic handle for introducing various nucleophiles, while modifications at the 6-position can significantly influence target binding and pharmacokinetic properties. The 6-(bromomethyl) substituent, in particular, introduces a reactive electrophilic site, enabling covalent modification of biological targets, a strategy of growing importance in modern drug design.

A thorough understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. X-ray crystallography provides the most definitive insight into the solid-state conformation, molecular geometry, and intermolecular interactions that govern the packing of these molecules in a crystalline lattice. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the design of next-generation therapeutic agents.

Synthetic Strategy: Building the Thieno[2,3-d]pyrimidine Core

The synthesis of complex thieno[2,3-d]pyrimidine derivatives often involves a multi-step sequence designed to construct the fused ring system and introduce the desired substituents in a controlled manner. A representative synthetic pathway, adapted from a proven strategy for analogous structures, is outlined below.[2] This approach highlights key chemical transformations that are fundamental to the synthesis of this class of compounds.

Key Synthetic Transformations

The construction of the thieno[2,3-d]pyrimidine core typically relies on a series of well-established organic reactions:

  • Gewald Reaction: This is a one-pot, multi-component reaction that is widely used for the synthesis of 2-aminothiophenes.[3][4][5][6] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.[3][4][5][6] This reaction efficiently assembles the substituted thiophene ring, which is a key precursor to the thieno[2,3-d]pyrimidine system.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester that is used to form a cyclic β-keto ester.[7][8][9] In the context of thieno[2,3-d]pyrimidine synthesis, this reaction is instrumental in constructing a cyclohexanone ring fused to the thiophene.

  • Krapcho Decarboxylation: This reaction is used for the decarboxylation of esters that have an electron-withdrawing group at the β-position.[1][2][10][11][12] It is typically carried out in a polar aprotic solvent with a salt, providing a milder alternative to traditional saponification and decarboxylation methods.[1][2][10][11][12]

Experimental Protocol: A Representative Synthesis

The following protocol outlines the synthesis of a complex thieno[2,3-d]pyrimidine derivative, which serves as a case study for this guide.

Step 1: Gewald Synthesis of the 2-Aminothiophene Intermediate

  • A mixture of a suitable cyclic ketone, malononitrile, and elemental sulfur is suspended in ethanol.

  • A catalytic amount of an amine base, such as morpholine, is added to the suspension.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified duration.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-aminothiophene product.

Step 2: Construction of the Fused Ring System

  • The 2-aminothiophene intermediate is reacted with a suitable reagent to form the pyrimidine ring.

  • Subsequent reactions, such as the Dieckmann condensation and Krapcho decarboxylation, are employed to build additional fused rings and modify substituents as required.

Synthesis_Workflow A Cyclic Ketone + Malononitrile + Sulfur B 2-Aminothiophene Intermediate A->B Gewald Reaction (Base catalyst) C Fused Thieno[2,3-d]pyrimidine B->C Pyrimidine Ring Formation D Final Derivative C->D Further Modifications (e.g., Dieckmann, Krapcho)

Caption: Synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for a successful X-ray crystal structure determination. The process of crystallization is often empirical and may require screening of various solvents, temperatures, and crystallization techniques.

Crystal Growth Methodology

Slow evaporation of a solution of the purified compound in a suitable solvent system is a commonly employed method for growing single crystals. For the case study compound, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in a mixture of chloroform and methanol.

X-ray Data Collection and Structure Refinement

The determination of a crystal structure from X-ray diffraction data is a multi-step process.

Experimental Protocol: X-ray Diffraction

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (typically 100 K to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed, which includes indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Caption: Workflow for X-ray crystal structure determination.

Structural Analysis of a Representative Thieno[2,3-d]pyrimidine Derivative

The following sections detail the crystal structure of a representative complex thieno[2,3-d]pyrimidine derivative, providing insights into its molecular geometry, conformation, and intermolecular interactions.

Crystallographic Data

The crystallographic data for a representative derivative are summarized in the table below. This information is typically deposited in a public database such as the Cambridge Structural Database (CSD) for access by the scientific community.

ParameterValue
CCDC Deposition Number868819
Empirical FormulaC₂₀H₁₉N₃O₃S
Formula Weight381.45
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.982(2) Å, α = 90°
b = 15.689(4) Å, β = 107.59(2)°
c = 11.196(3) Å, γ = 90°
Volume1839.1(8) ų
Z4
Density (calculated)1.377 Mg/m³
Absorption Coefficient0.198 mm⁻¹
F(000)800
Crystal Size0.20 x 0.18 x 0.15 mm³
Theta Range for Data2.28 to 25.00°
Reflections Collected8124
Independent Reflections3230 [R(int) = 0.0416]
Final R indices [I>2σ(I)]R1 = 0.0485, wR2 = 0.1118
R indices (all data)R1 = 0.0711, wR2 = 0.1238
Molecular Geometry and Conformation

The thieno[2,3-d]pyrimidine ring system is essentially planar. The substituents at the 4- and 6-positions will adopt specific conformations to minimize steric hindrance. In the solid state, the molecule may exhibit intramolecular hydrogen bonds, which play a role in stabilizing its conformation.

The introduction of a bromomethyl group at the 6-position would be expected to influence the local geometry and potentially the crystal packing through halogen bonding or other non-covalent interactions. The C-CH₂-Br fragment would have preferred rotational conformations that would be dictated by the steric and electronic environment of the rest of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules are arranged in a regular three-dimensional lattice. The packing of the molecules is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid material, including its melting point, solubility, and stability.

In the case study compound, the crystal packing is characterized by intermolecular hydrogen bonds involving the pyrimidine nitrogen atoms and hydroxyl groups of neighboring molecules. These interactions lead to the formation of supramolecular assemblies.

Intermolecular_Interactions cluster_packing Crystal Packing mol1 Thieno[2,3-d]pyrimidine Derivative mol2 Thieno[2,3-d]pyrimidine Derivative mol1->mol2 Hydrogen Bonds mol3 Thieno[2,3-d]pyrimidine Derivative mol1->mol3 π-π Stacking mol4 Thieno[2,3-d]pyrimidine Derivative mol2->mol4 van der Waals Forces

Caption: Schematic of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding the X-ray crystal structure of 6-(substituted)-4-chlorothieno[2,3-d]pyrimidine derivatives. By examining a detailed case study, we have highlighted the key synthetic strategies, experimental methodologies for crystallization and X-ray diffraction, and the principles of structural analysis.

The insights gained from the crystallographic analysis of these and related compounds are instrumental for the rational design of novel thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties. Future work in this area should focus on obtaining the crystal structure of the specific this compound to directly visualize its three-dimensional architecture and to understand how the reactive bromomethyl group influences its solid-state properties and potential interactions with biological targets. Such studies will undoubtedly accelerate the development of new therapeutic agents based on this versatile scaffold.

References

  • Adepu, R., Rambabu, D., Santosh, V., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(34), 6968-6982. [Link]

  • Krapcho, A. P. (2007). The Krapcho decarboxylation. A half-century of progress. Tetrahedron, 63(42), 10413-10437.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Davis, B. R., & Garratt, P. J. (1988). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-827). Pergamon.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Flynn, D. L., Becker, D. P., Nosal, R., & Zabrowski, D. L. (1992). A new, mild method for the Krapcho-decarboxylation of geminal diesters. Tetrahedron Letters, 33(48), 7283-7286.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-109.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Puterova, Z., & Veverkova, E. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Reddy, T. S., & Kumar, M. S. (2015). Recent advances in the synthesis of 2-aminothiophenes by the Gewald reaction. RSC Advances, 5(118), 97687-97716.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 67, 296-317.
  • Krapcho, A. P., Weimaster, J. F., Eldridge, J. M., Jahngen, E. G. E., Lovey, A. J., & Stephens, W. P. (1978). Synthetic applications and mechanism of the Krapcho dealkoxycarbonylation of esters and malonate esters. The Journal of Organic Chemistry, 43(1), 138-147.

Sources

Methodological & Application

Synthesis of Kinase Inhibitors Using 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system of adenine and guanine, which are essential components of DNA, RNA, and ATP. This structural resemblance allows thieno[2,3-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4] The thieno[2,3-d]pyrimidine scaffold has been successfully incorporated into inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), demonstrating its versatility and significance in medicinal chemistry.[1][5]

This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing the highly versatile building block, 6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine . This reagent is strategically designed with two distinct reactive sites, allowing for the systematic and modular construction of diverse chemical libraries for screening against various kinase targets. The chloro-substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromomethyl group at the 6-position readily undergoes nucleophilic substitution (SN2) reactions. This dual reactivity enables the introduction of a wide range of functionalities, facilitating the exploration of the chemical space around the thieno[2,3-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its effective use in drug discovery campaigns. While the direct synthesis from simple precursors is not extensively documented, a reliable route can be established from the corresponding 6-methyl derivative. The following protocol outlines a two-step process involving the synthesis of 6-methyl-4-chlorothieno[2,3-d]pyrimidine followed by benzylic bromination.

Protocol 1: Synthesis of 6-Methyl-4-chlorothieno[2,3-d]pyrimidine

This procedure is adapted from established methods for the construction of the thieno[2,3-d]pyrimidine core.

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • Formamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Cyclization to form the pyrimidinone: A mixture of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) and formamide (10 eq) is heated at 180 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: To a suspension of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene (10 vol), phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (1.2 eq) are added. The mixture is heated to reflux (approx. 110 °C) for 3 hours. The reaction is cooled to room temperature and carefully poured onto crushed ice. The mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 10 vol). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 6-methyl-4-chlorothieno[2,3-d]pyrimidine.

Protocol 2: Benzylic Bromination to this compound

The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) with a radical initiator.

Materials:

  • 6-Methyl-4-chlorothieno[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • A mixture of 6-methyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride (20 vol) is heated to reflux (approx. 77 °C) under a nitrogen atmosphere.

  • The reaction is monitored by TLC or LC-MS. Upon consumption of the starting material, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

  • The filtrate is washed with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/dichloromethane) to afford this compound.

Application in Kinase Inhibitor Synthesis: Sequential Nucleophilic Substitution

The differential reactivity of the two halogenated positions allows for a controlled, stepwise introduction of various nucleophiles. Typically, the 4-chloro position is more susceptible to SNAr reactions, while the bromomethyl group undergoes SN2 displacement.

Workflow for Sequential Substitution

G start This compound step1 S<sub>Nsub>Ar at C4 with R<sup>1sup>-NH<sub>2sub> start->step1 intermediate 4-(R<sup>1sup>-amino)-6-(bromomethyl)thieno[2,3-d]pyrimidine step1->intermediate step2 S<sub>Nsub>2 at C6-CH<sub>2sub>Br with R<sup>2sup>-XH (X = O, N, S) intermediate->step2 product 4-(R<sup>1sup>-amino)-6-((R<sup>2sup>-X)-methyl)thieno[2,3-d]pyrimidine (Kinase Inhibitor Library) step2->product

Caption: Sequential synthesis of kinase inhibitors.

Protocol 3: SNAr Reaction at the C4-Position with Amines

This protocol describes the displacement of the 4-chloro group with a primary or secondary amine, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 - 2.0 eq)

  • Base (e.g., Diisopropylethylamine (DIPEA), potassium carbonate) (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, isopropanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (10-20 vol), add the amine (1.1 eq) and the base (2.0 eq).

  • The reaction mixture is stirred at room temperature or heated (e.g., 80-100 °C) for 2-16 hours, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 vol).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 4-(substituted-amino)-6-(bromomethyl)thieno[2,3-d]pyrimidine, is purified by column chromatography on silica gel.

Expert Insights: The choice of base and solvent is crucial. For less reactive amines, a stronger base and higher temperatures may be required. However, harsh conditions can lead to side reactions involving the bromomethyl group. DIPEA is a good choice as it is a non-nucleophilic base.

Protocol 4: SN2 Reaction at the 6-(Bromomethyl) Position

This protocol details the substitution of the bromide with various nucleophiles to introduce diversity at the C6-position.

Materials:

  • 4-(Substituted-amino)-6-(bromomethyl)thieno[2,3-d]pyrimidine

  • Nucleophile (e.g., a phenol, thiol, or secondary amine) (1.2 eq)

  • Base (e.g., Potassium carbonate, sodium hydride for alcohols/thiols) (1.5 eq)

  • Solvent (e.g., Acetonitrile, THF, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nucleophile (1.2 eq) in the chosen solvent, add the base (1.5 eq) and stir for 15-30 minutes at room temperature to generate the nucleophilic species in situ (e.g., phenoxide, thiolate).

  • Add a solution of 4-(substituted-amino)-6-(bromomethyl)thieno[2,3-d]pyrimidine (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature overnight or gently heat (e.g., 50-60 °C) for a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the final 4,6-disubstituted thieno[2,3-d]pyrimidine kinase inhibitor.

Trustworthiness through Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the complete conversion of the starting material and the formation of the desired product. The structure of the final compounds should be rigorously confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Kinase Inhibitor Synthesis

The following table summarizes a representative two-step synthesis of a hypothetical kinase inhibitor to illustrate the expected outcomes.

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%) (by LC-MS)
1. SNArThis compound3-Ethynylaniline, DIPEA, Isopropanol, 80 °C, 12 hN-(3-Ethynylphenyl)-6-(bromomethyl)thieno[2,3-d]pyrimidin-4-amine85>95
2. SN2N-(3-Ethynylphenyl)-6-(bromomethyl)thieno[2,3-d]pyrimidin-4-amineMorpholine, K2CO3, Acetonitrile, 50 °C, 6 h4-((6-((3-Ethynylphenyl)amino)thieno[2,3-d]pyrimidin-6-yl)methyl)morpholine92>98

Visualization of the Synthetic Strategy

The overall synthetic logic for creating a diverse library of kinase inhibitors from the key intermediate is depicted below.

G cluster_0 Core Scaffold Synthesis cluster_1 Kinase Inhibitor Library Synthesis start 2-Amino-5-methylthiophene-3-carbonitrile pyrimidinone 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one start->pyrimidinone Formamide, 180 °C chloro 6-Methyl-4-chlorothieno[2,3-d]pyrimidine pyrimidinone->chloro POCl 3 , reflux bromomethyl This compound chloro->bromomethyl NBS, AIBN, reflux intermediate 4-(R 1 -amino)-6-(bromomethyl)thieno[2,3-d]pyrimidine bromomethyl->intermediate R 1 -NH 2 , Base (S N Ar at C4) final_product Final Kinase Inhibitor Library intermediate->final_product R 2 -XH, Base (S N 2 at C6-CH 2 )

Caption: Synthetic pathway to kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the C4-chloro and C6-bromomethyl positions allows for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to explore the vast chemical space around this privileged scaffold. Future work in this area could involve the development of one-pot procedures for the sequential functionalization of the scaffold, further streamlining the synthesis of these important therapeutic agents. Moreover, the exploration of a broader range of nucleophiles and the application of modern synthetic methodologies, such as flow chemistry and photoredox catalysis, could lead to the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1-2), 26-37. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1483-1503. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025). ResearchGate. [Link]

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. (2022). Chemija, 33(1), 28-36. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Future Medicinal Chemistry, 15(13), 1167-1183. [Link]

  • Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. (2011). Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2016). European Journal of Medicinal Chemistry, 115, 149-160. [Link]

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]

  • Mechanisms of bromination between thiophenes and NBS: A DFT investigation. (2022). Computational and Theoretical Chemistry, 1207, 113545. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3379. [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of DNA and RNA, rendering it a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including potent inhibition of various kinases (e.g., VEGFR-2, B-Raf), making them critical in the development of targeted therapies for oncology and inflammatory diseases.[1][2][3]

The compound 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine is a purpose-built intermediate for chemical library synthesis. It possesses two distinct and orthogonally reactive electrophilic centers, allowing for controlled, sequential, or selective introduction of diverse nucleophiles. This guide provides a detailed exploration of its reactivity and offers robust protocols for its strategic functionalization.

Foundational Principles: Understanding Chemoselective Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two electrophilic sites: the 4-chloro group on the pyrimidine ring and the 6-(bromomethyl) group on the thiophene ring.

  • The 6-(Bromomethyl) Group: This is a benzylic-type halide. The C-Br bond is highly polarized and adjacent to an aromatic system, making it exceptionally susceptible to classical bimolecular nucleophilic substitution (SN2). These reactions are typically rapid and can be conducted under mild conditions (low temperatures, weak bases).

  • The 4-Chloro Group: This site undergoes nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nature of the pyrimidine nitrogens renders the C4 position electron-deficient and thus prone to nucleophilic attack. However, this process involves the formation of a high-energy Meisenheimer intermediate, requiring more forcing conditions—such as elevated temperatures and often a base—to proceed efficiently.[5][6]

This reactivity dichotomy is the key to selective functionalization. By carefully controlling reaction parameters—primarily temperature and the nature of the nucleophile—one can direct substitution to a specific site.

cluster_SM Starting Material cluster_products Products SM This compound Mild Mild Conditions (e.g., R₂NH, RSH, 0-25 °C) SM->Mild Favors Sₙ2 Forcing Forcing Conditions (e.g., RNH₂, Heat, Base) SM->Forcing SₙAr Enabled P_C6 C6-Substituted Product Mild->P_C6 Selective Substitution P_C4 C4-Substituted Product Forcing->P_C4 Potential for mixed products Sequential Sequential Addition (Mild → Forcing) P_Di C4,C6-Disubstituted Product Sequential->P_Di P_C6->Sequential Intermediate for Disubstitution

Figure 1: Chemoselectivity workflow for nucleophilic substitution.

Application Protocol 1: Selective SN2 Substitution at the 6-(Bromomethyl) Position

This protocol leverages the high reactivity of the bromomethyl group to achieve selective substitution while leaving the 4-chloro position intact. It is ideal for introducing linkers or pharmacophores via secondary amines, thiols, or other soft nucleophiles.

Principle: At or below room temperature, the activation energy for the SN2 reaction is significantly lower than for the SNAr reaction. Using a slight excess of the nucleophile and a non-nucleophilic base to scavenge the HBr byproduct drives the reaction to completion selectively at the C6 position.

Reagents & Materials
This compound (1.0 eq)
Nucleophile (e.g., Morpholine, Ethanethiol) (1.1 - 1.2 eq)
Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 - 2.0 eq)
Anhydrous Solvent (e.g., Acetonitrile (ACN) or Tetrahydrofuran (THF))
Standard glassware, magnetic stirrer, nitrogen/argon atmosphere

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 291 mg, 1.0 mmol).

  • Dissolution: Add anhydrous ACN (10 mL) and stir until the solid is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In sequence, add the nucleophile (e.g., morpholine, 96 µL, 1.1 mmol) followed by the dropwise addition of DIPEA (261 µL, 1.5 mmol).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(morpholinomethyl)-4-chlorothieno[2,3-d]pyrimidine.

Self-Validation:

  • 1H NMR: Expect the disappearance of the starting material's bromomethyl singlet (typically ~4.8 ppm) and the appearance of a new singlet for the -CH₂-Nu group, shifted upfield. The aromatic protons on the thienopyrimidine core should remain largely unchanged.

  • Mass Spectrometry: Confirm the expected mass for the monosubstituted product.

Application Protocol 2: Sequential One-Pot Disubstitution

This advanced protocol demonstrates the power of the building block to rapidly generate molecular diversity. A soft nucleophile is first installed at the C6 position under mild conditions, followed by the introduction of a second nucleophile and heat to drive the SNAr reaction at the C4 position.

Start Start: Dissolve Starting Material in Solvent (e.g., Dioxane) Step1 Step 1: Sₙ2 Reaction - Add Nucleophile 1 (R¹SH) - Add Base (K₂CO₃) - Stir at 25 °C, 2h Start->Step1 Monitor1 Monitor Reaction (TLC / LC-MS) Step1->Monitor1 Step2 Step 2: SₙAr Reaction - Add Nucleophile 2 (R²NH₂) - Heat to 80-100 °C, 8-16h Monitor1->Step2 SM Consumed Monitor2 Monitor Reaction (TLC / LC-MS) Step2->Monitor2 Workup Work-up & Purification (Extraction, Chromatography) Monitor2->Workup Intermediate Consumed End Final Product: C4,C6-Disubstituted Workup->End

Sources

The Versatile Building Block: 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic system. Its structural resemblance to the purine core of adenine allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within enzymes. This has led to its widespread exploration in the development of novel therapeutics, most notably in oncology and immunology.[1] Within this important class of compounds, 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine stands out as a highly versatile and reactive intermediate. Its unique bifunctional nature, featuring two distinct electrophilic centers, provides medicinal chemists with a powerful tool for the strategic construction of diverse molecular architectures.

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its chemical properties and showcase its application in the synthesis of potent kinase inhibitors and other targeted therapies. Detailed, field-proven protocols will be provided to enable researchers to effectively harness the synthetic potential of this valuable building block.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in its distinct reactivity at two positions: the C4 chloro substituent and the bromomethyl group at C6.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂SPubChem
Molecular Weight 263.54 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)Inferred from reaction conditions

The 4-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr) by a variety of nucleophiles, including amines, anilines, and alkoxides. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction. The 6-bromomethyl group, on the other hand, is a classic benzylic-type halide, making it highly reactive towards nucleophilic substitution (Sₙ2) by amines, thiols, and other nucleophiles. This dual reactivity allows for a sequential and regioselective introduction of different functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Beyond

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The ability to introduce diverse substituents at the C4 and C6 positions of this compound allows for the fine-tuning of inhibitory potency and selectivity against various kinases implicated in cancer and other diseases.

Dual EGFR/HER2 Inhibitors for Cancer Therapy

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are well-established targets in oncology. Overexpression or mutation of these receptors can drive tumor growth and proliferation. Several approved and investigational drugs feature a 4-anilino-substituted pyrimidine core to target the ATP-binding site of these kinases.

This compound serves as an excellent starting material for the synthesis of dual EGFR/HER2 inhibitors. The general synthetic strategy involves a sequential nucleophilic substitution. First, the 4-chloro group is displaced by a substituted aniline, often 3-chloro-4-fluoroaniline, which is a common feature in many EGFR/HER2 inhibitors. Subsequently, the 6-bromomethyl group can be reacted with various primary or secondary amines to introduce a solubilizing or pharmacologically important moiety. This approach allows for the systematic exploration of the chemical space around the thieno[2,3-d]pyrimidine core to optimize dual inhibitory activity.[1][2][3]

Covalent Inhibitors: A Strategy for Enhanced Potency and Duration of Action

The reactive bromomethyl group at the C6 position makes this compound an ideal precursor for the development of covalent inhibitors. Covalent inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, within the target protein's active site. This can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The bromomethyl group can act as an electrophilic "warhead" that alkylates a nucleophilic residue in the target protein. This strategy has been successfully employed in the design of inhibitors for various kinases and other enzymes.

Antifolates for Cancer and Infectious Diseases

The thieno[2,3-d]pyrimidine scaffold has also been investigated for the development of antifolates. These compounds inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. By mimicking the natural substrate, dihydrofolate, these inhibitors can selectively kill rapidly proliferating cells, such as cancer cells or pathogenic microbes. The versatile substitution pattern offered by this compound allows for the synthesis of novel antifolates with improved selectivity and pharmacological properties.[4]

Experimental Protocols

The following protocols provide a general framework for the sequential functionalization of this compound. Researchers should optimize these conditions based on the specific nucleophiles and desired products.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position with an Aniline

This protocol describes the substitution of the 4-chloro group with a representative aniline, 3-chloro-4-fluoroaniline.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (or other suitable solvent like n-butanol or DMF)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10-20 mL/mmol), add 3-chloro-4-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-6-(bromomethyl)thieno[2,3-d]pyrimidine intermediate.

G start Combine Reactants: This compound 3-Chloro-4-fluoroaniline DIPEA in Isopropanol reflux Heat to Reflux (80-90 °C, 4-12 h) start->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (EtOAc/Water) monitor->workup Reaction Complete purify Silica Gel Chromatography workup->purify product Product: 4-(3-Chloro-4-fluoroanilino)-6-(bromomethyl)thieno[2,3-d]pyrimidine purify->product

Caption: Workflow for C4-amination.

Protocol 2: Nucleophilic Substitution at the C6-Bromomethyl Position

This protocol describes the reaction of the 4-anilino-6-(bromomethyl)thieno[2,3-d]pyrimidine intermediate with a generic primary or secondary amine.

Materials:

  • 4-(3-Chloro-4-fluoroanilino)-6-(bromomethyl)thieno[2,3-d]pyrimidine (from Protocol 1)

  • Desired primary or secondary amine (e.g., piperazine, morpholine, or a substituted amine)

  • Acetonitrile or Dichloromethane (as solvent)

  • Potassium carbonate or DIPEA (as base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the 4-anilino-6-(bromomethyl)thieno[2,3-d]pyrimidine intermediate (1.0 eq) in acetonitrile or dichloromethane (10-20 mL/mmol).

  • Add the desired amine (1.2-2.0 eq) and potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Upon completion, filter off any inorganic salts if potassium carbonate was used.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization to yield the desired 4-anilino-6-(aminomethyl)thieno[2,3-d]pyrimidine derivative.

G start Combine Reactants: 4-Anilino-6-(bromomethyl) intermediate Amine Nucleophile Base (K₂CO₃ or DIPEA) in ACN or DCM stir Stir at Room Temperature (2-24 h) start->stir monitor Monitor by TLC stir->monitor workup Filtration and/or Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify product Final Product: 4-Anilino-6-(aminomethyl)thieno[2,3-d]pyrimidine purify->product

Caption: Workflow for C6-alkylation.

Logical Relationship of Sequential Substitution

The differential reactivity of the two electrophilic sites allows for a controlled, stepwise synthesis.

G start This compound intermediate 4-Anilino-6-(bromomethyl)thieno[2,3-d]pyrimidine start->intermediate Protocol 1: Nucleophilic Aromatic Substitution (e.g., with aniline) final_product 4-Anilino-6-(aminomethyl)thieno[2,3-d]pyrimidine intermediate->final_product Protocol 2: Nucleophilic Alkylation (e.g., with amine)

Caption: Sequential substitution pathway.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of a wide array of biologically active molecules. Its capacity for sequential and regioselective functionalization enables the systematic exploration of chemical space, which is crucial for the optimization of lead compounds. The applications highlighted herein, particularly in the realm of kinase inhibitors, underscore the enduring importance of this scaffold in the quest for novel therapeutics. As our understanding of disease biology deepens, the strategic application of such versatile intermediates will undoubtedly continue to fuel the discovery of the next generation of targeted medicines.

References

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. LMA leidykla. Available at: [Link]

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Request PDF. Available at: [Link]

  • 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. MySkinRecipes. Available at: [Link]

  • Synthetic antimalarials. Part VI. Some 4-arylamino-2-aminoalkylamino-6-methylpyrimidines. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261. PubChem. Available at: [Link]

  • Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. PubMed. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Porphyrin Systems. Available at: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC. Available at: [Link]

  • Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. PubMed. Available at: [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796. PubChem. Available at: [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. PMC. Available at: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Semantic Scholar. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

Application Notes and Protocols for the Alkylation of Amines and Phenols with 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has rendered it a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to selectively functionalize the thieno[2,3-d]pyrimidine core is therefore of paramount importance for the development of novel therapeutics.

This guide provides detailed application notes and protocols for the alkylation of amines and phenols using a key, bifunctional electrophile: 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. This reagent possesses two distinct electrophilic sites, offering the potential for selective or sequential functionalization, thereby enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Understanding the Reagent: Reactivity and Regioselectivity of this compound

The synthetic utility of this compound lies in its two distinct reactive sites:

  • The C6-Bromomethyl Group: This is a benzylic-like halide, primed for facile nucleophilic substitution via an SN2 mechanism . The transition state of this reaction is stabilized by the adjacent thiophene ring, making it a highly reactive electrophilic center.

  • The C4-Chloro Group: Situated on the electron-deficient pyrimidine ring, this chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The reactivity of this site is enhanced by the nitrogen atoms in the pyrimidine ring, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

The key to the successful application of this reagent is controlling the regioselectivity of the alkylation reaction. The choice of nucleophile, base, solvent, and reaction temperature will determine which electrophilic site is preferentially attacked. Generally, the more reactive C6-bromomethyl group will react under milder conditions, while harsher conditions are typically required to effect substitution at the C4-chloro position. This differential reactivity allows for a stepwise approach to the synthesis of disubstituted thieno[2,3-d]pyrimidines.

Visualization of Reaction Pathways

Reaction Pathways reagent This compound product_N 6-((R-amino)methyl)-4-chlorothieno[2,3-d]pyrimidine reagent->product_N SN2 @ C6-CH2Br (Mild Conditions) product_O 6-((Aryloxy)methyl)-4-chlorothieno[2,3-d]pyrimidine reagent->product_O SN2 @ C6-CH2Br (Mild Conditions) amine Amine (R-NH2) amine->product_N phenol Phenol (Ar-OH) phenol->product_O Sequential Functionalization start This compound intermediate 6-((R-amino)methyl)-4-chlorothieno[2,3-d]pyrimidine start->intermediate SN2 @ C6 (Mild Conditions) final_product 6-((R-amino)methyl)-4-(R'-amino)thieno[2,3-d]pyrimidine intermediate->final_product SNAr @ C4 (Harsher Conditions) nucleophile1 Amine 1 (R-NH2) nucleophile1->intermediate nucleophile2 Amine 2 (R'-NH2) nucleophile2->final_product

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Thieno[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] Notably, thieno[2,3-d]pyrimidine-based molecules have been developed as potent kinase inhibitors, targeting enzymes such as VEGFR-2 and c-Met, which are crucial in cancer progression.[2]

The demand for large and diverse collections of thieno[2,3-d]pyrimidine analogs for high-throughput screening has driven the development of efficient synthetic methodologies. Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[3][4] This guide provides a detailed protocol for the solid-phase synthesis of thieno[2,3-d]pyrimidine libraries, leveraging a traceless linker strategy to yield final compounds with no residual functional handle from the solid support.

Strategic Overview: A Traceless Approach to Library Synthesis

The successful solid-phase synthesis of a chemical library hinges on a well-defined strategy that encompasses resin and linker selection, robust reaction conditions for each synthetic step, and efficient cleavage and purification of the final products. Our approach utilizes a silyl-based traceless linker, which allows for the attachment of the initial building block and subsequent cleavage under acidic conditions, leaving only a hydrogen atom at the point of attachment.[5][6]

The overall synthetic workflow can be visualized as a three-stage process:

  • On-Bead Assembly: This stage involves the construction of the core thieno[2,3-d]pyrimidine scaffold on the solid support. It begins with the immobilization of a suitable building block onto the traceless linker, followed by the key Gewald multicomponent reaction to form the 2-aminothiophene intermediate.[7][8] Subsequent cyclization reactions then build the pyrimidine ring.

  • Diversification: With the core scaffold in place, a variety of building blocks can be introduced at specific positions on the thieno[2,3-d]pyrimidine ring to generate a library of analogs.

  • Cleavage and Purification: The final compounds are cleaved from the solid support using an acidic cocktail, followed by purification to yield the desired library for biological screening.

Visualizing the Workflow: A Diagrammatic Representation

Solid_Phase_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis On-Bead Synthesis cluster_Finalization Finalization Resin Solid Support (e.g., Polystyrene Resin) Linker_Attach Attach Traceless Linker (e.g., Silyl Linker) Resin->Linker_Attach Building_Block_Load Load First Building Block Linker_Attach->Building_Block_Load Gewald_Reaction Gewald Reaction: Ketone/Aldehyde, Active Nitrile, Sulfur Building_Block_Load->Gewald_Reaction Pyrimidine_Formation Pyrimidine Ring Cyclization Gewald_Reaction->Pyrimidine_Formation Diversification Introduction of Diversity Elements (R-groups) Pyrimidine_Formation->Diversification Cleavage Cleavage from Resin (e.g., TFA Cocktail) Diversification->Cleavage Purification Library Purification (e.g., HPLC-MS) Cleavage->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of thieno[2,3-d]pyrimidine libraries.

Detailed Protocols and Methodologies

PART 1: Resin Preparation and Linker Attachment

The choice of solid support is critical for successful solid-phase synthesis. Polystyrene resins cross-linked with 1-2% divinylbenzene are commonly used due to their good swelling properties in a range of organic solvents and mechanical stability.[3]

Protocol 1: Preparation of Silyl Linker-Functionalized Resin

This protocol describes the attachment of a commercially available silyl linker to a polystyrene resin.

Materials:

  • Merrifield Resin (100-200 mesh, 1% DVB)

  • (4-(Bromomethyl)phenyl)diisopropylsilane

  • Sodium Iodide (NaI)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 eq) in DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • Prepare a solution of (4-(bromomethyl)phenyl)diisopropylsilane (3.0 eq), NaI (0.1 eq), and DIPEA (5.0 eq) in DMF.

  • Add the solution to the resin and agitate at 50°C for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF, water, DMF, DCM, and MeOH.

  • Dry the resin under high vacuum.

PART 2: On-Bead Synthesis of the Thieno[2,3-d]pyrimidine Core

Protocol 2: Loading of the First Building Block (An α-cyano-ω-carboxylic acid)

This step immobilizes the first component for the Gewald reaction onto the solid support.

Materials:

  • Silyl linker-functionalized resin

  • Cyanoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

Procedure:

  • Swell the silyl linker-functionalized resin (1.0 eq) in DCM for 1 hour.

  • Drain the DCM.

  • Prepare a pre-activated solution of cyanoacetic acid (4.0 eq) and DIC (4.0 eq) in DCM. Stir for 20 minutes at 0°C.

  • Add the pre-activated solution to the resin, followed by DMAP (0.1 eq).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.

  • Dry the resin under high vacuum.

Protocol 3: On-Bead Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][9] This protocol is adapted for solid-phase synthesis.[8]

Materials:

  • Cyanoacetic acid-loaded resin

  • Aldehyde or Ketone (10.0 eq)

  • Elemental Sulfur (10.0 eq)

  • Morpholine (10.0 eq)

  • Ethanol/DMF (1:1)

Procedure:

  • Swell the resin in the Ethanol/DMF solvent mixture for 1 hour.

  • Add the aldehyde or ketone, elemental sulfur, and morpholine.

  • Heat the reaction mixture at 65°C for 16 hours with agitation.

  • Drain the reaction mixture and wash the resin sequentially with hot ethanol, THF, DCM, and MeOH.

  • Dry the resin under high vacuum.

Protocol 4: Pyrimidine Ring Formation

This protocol describes the cyclization of the resin-bound 2-aminothiophene-3-carbonitrile to form the thieno[2,3-d]pyrimidin-4-one core.

Materials:

  • Resin-bound 2-aminothiophene

  • Formic acid or an appropriate orthoester (e.g., triethyl orthoformate)

  • 1,4-Dioxane

Procedure:

  • Swell the resin in 1,4-dioxane.

  • Add a large excess of formic acid (or orthoester).

  • Heat the mixture at reflux for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane, water, DMF, DCM, and MeOH.

  • Dry the resin under high vacuum.

PART 3: Diversification, Cleavage, and Purification

The diversification of the thieno[2,3-d]pyrimidine library can be achieved through various reactions, such as N-alkylation or Suzuki coupling, depending on the functional handles incorporated.

Protocol 5: Cleavage from the Solid Support

The traceless silyl linker is cleaved under acidic conditions.[5][6]

Materials:

  • Dried, final compound-loaded resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Place the resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product.

Protocol 6: Library Purification

High-throughput purification is essential for preparing libraries for biological screening. Automated solid-phase extraction (SPE) or mass-directed HPLC are common methods.[11]

Materials:

  • Crude library members

  • Acetonitrile (ACN)

  • Water

  • Formic acid (for HPLC)

  • Appropriate SPE cartridges or HPLC column

Procedure (General Outline for HPLC-MS Purification):

  • Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute with a gradient of water and ACN, both containing 0.1% formic acid.

  • Monitor the eluent with both a UV detector and a mass spectrometer.

  • Collect fractions corresponding to the mass of the desired product.

  • Combine and lyophilize the pure fractions to yield the final compound.

Analytical Monitoring of Solid-Phase Reactions

Monitoring the progress of reactions on the solid support is crucial for optimizing conditions and ensuring the success of the synthesis. Several techniques are available.[1][12][13]

Technique Principle Application
FT-IR Spectroscopy Monitors the appearance and disappearance of characteristic vibrational bands of functional groups on the resin.Useful for tracking the conversion of functional groups, e.g., the disappearance of the nitrile stretch after cyclization.
Gel-Phase NMR Provides structural information of the resin-bound molecules. Requires special NMR tubes and techniques.Can confirm the structure of intermediates on the resin.
Kaiser Test A colorimetric test for the presence of primary amines.Used to confirm the consumption of a primary amine starting material or the deprotection of an amine.
Cleavage and Analysis A small aliquot of resin is cleaved, and the resulting product is analyzed by LC-MS or NMR.Provides the most direct evidence of the success of a reaction step.

Conclusion

The solid-phase synthesis of thieno[2,3-d]pyrimidine libraries using a traceless linker strategy is a powerful approach for the generation of diverse compound collections for drug discovery. The protocols outlined in this guide provide a robust framework for researchers to establish and optimize this methodology in their own laboratories. Careful monitoring of each reaction step and efficient purification of the final library are critical for the successful implementation of this strategy.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry.
  • Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Synthesis of silicon traceless linker for solid-phase reaction. PubMed.
  • SULFUR AND SELENIUM SAFETY CATCH LINKERS. University of Illinois Urbana-Champaign.
  • Recent advances in traceless linkers. PubMed.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
  • Traceless Linkers.
  • A concise and traceless linker strategy toward combinatorial libraries of 2,6,9-substituted purines. PubMed.
  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
  • Cleavage Cocktail Selection. CDN.
  • Parallel purification of microscale libraries via autom
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
  • Gewald reaction. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges related to selectivity, stability, and purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide validated, step-by-step protocols to overcome them.

General Synthetic Overview

The most common synthetic route begins with the construction of the 6-methyl-4-hydroxythieno[2,3-d]pyrimidine core, followed by chlorination and subsequent benzylic bromination. Understanding this sequence is key to diagnosing issues at each stage.

Synthesis_Workflow A 2-Amino-3-ethoxycarbonyl- 4-methylthiophene B 6-Methyl-4-hydroxy- thieno[2,3-d]pyrimidine A->B Cyclization (e.g., Formamide) C 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine B->C Chlorination (e.g., POCl₃) D 6-(Bromomethyl)-4-chloro- thieno[2,3-d]pyrimidine C->D Bromination (e.g., NBS, AIBN)

Caption: Typical synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The final step, the radical bromination of the 6-methyl group using N-Bromosuccinimide (NBS), is the most challenging. This reaction requires precise control to prevent side reactions, such as over-bromination or degradation of the heterocyclic core. The product's lability also makes workup and purification particularly difficult.

Q2: Why is the 6-(bromomethyl) product so unstable?

A2: The product is a benzylic-type bromide attached to an electron-deficient heterocyclic system. This makes the bromine a good leaving group, rendering the compound highly susceptible to nucleophilic substitution and elimination reactions. It can be hydrolyzed by trace amounts of water, react with amine nucleophiles, or degrade upon exposure to light, heat, or silica gel during chromatography.

Q3: Are there alternative starting materials if 2-aminothiophene precursors are problematic?

A3: Yes, thieno[2,3-d]pyrimidine systems can be synthesized from appropriately substituted pyrimidines. For instance, a 4-chloro-5-iodopyrimidine can undergo palladium-catalyzed coupling with an acetylene derivative, followed by cyclization with a sulfur source like sodium hydrosulfide to form the thiophene ring.[1] However, for this specific target, building from a substituted thiophene is generally more direct.

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Chlorination of the 4-Hydroxy Intermediate

Problem: I am getting low yields and a dark, tarry crude product when converting 6-methyl-4-hydroxythieno[2,3-d]pyrimidine to the 4-chloro intermediate using phosphorus oxychloride (POCl₃).

Plausible Causes Recommended Solutions & Validation
Excessive Temperature/Time: POCl₃ is highly reactive. Prolonged heating can lead to decomposition and polymerization of the electron-rich thienopyrimidine core.1. Temperature Control: Conduct the reaction at a controlled reflux temperature (typically around 100-110°C). Use an oil bath for uniform heating.[2] 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is often complete within 3-8 hours. Quench the reaction as soon as the starting material is consumed. Validation: A clean TLC with a single, higher Rf product spot and minimal baseline streaking indicates a successful reaction.
Incomplete Quenching: Adding the reaction mixture directly to water is highly exothermic and can cause localized heating and degradation.1. Controlled Quenching: Cool the reaction vessel in an ice bath before quenching. Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry. 2. pH Adjustment: After quenching, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while keeping the mixture cold. Ensure the final pH is ~7-8. Validation: The product should precipitate as a solid, which can be filtered. The filtrate should be clear, not dark and oily.
Presence of Catalytic DMF: While sometimes used as a catalyst, N,N-Dimethylformamide (DMF) can form a reactive Vilsmeier-Haack reagent with POCl₃, which may lead to unwanted side reactions on the thiophene ring if not controlled.1. Omit DMF or Use N,N-Diethylaniline: If side reactions are suspected, running the reaction in neat POCl₃ or using a non-nucleophilic base like N,N-diethylaniline as a scavenger for the generated HCl can provide a cleaner conversion. Validation: Compare the crude ¹H NMR of reactions with and without the additive to check for new, unexplained aromatic signals.
Part 2: Radical Bromination of the 6-Methyl Group

This is the most frequent point of failure. The key is to generate the bromine radical selectively and at a controlled rate.

Problem 1: My reaction is incomplete, and I recover a lot of starting material (4-chloro-6-methylthieno[2,3-d]pyrimidine).

Troubleshooting_Bromination_Incomplete Start Incomplete Bromination CheckInitiator Check Radical Initiator (AIBN/BPO) Start->CheckInitiator CheckNBS Check NBS Quality Start->CheckNBS CheckTemp Check Reaction Temperature Start->CheckTemp Solution1 Add fresh initiator in portions. CheckInitiator->Solution1 Solution2 Use freshly recrystallized NBS. CheckNBS->Solution2 Solution3 Ensure temperature is sufficient for initiator decomposition (e.g., >70°C for AIBN). CheckTemp->Solution3

Sources

Overcoming low yields in the bromination of 6-methyl-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of halogenated thienopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the 6-methyl-4-chlorothieno[2,3-d]pyrimidine scaffold. The bromination of this heterocycle is a critical step for introducing a functional handle for further diversification, yet it is often plagued by issues of low yield and competing side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this specific transformation. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the bromination of 6-methyl-4-chlorothieno[2,3-d]pyrimidine, presented in a direct question-and-answer format.

Question 1: My reaction is incomplete. After several hours, my starting material is the major component in the crude mixture. What are the likely causes and how can I fix this?

Answer: An incomplete reaction is typically a result of insufficient electrophilicity of the brominating agent or suboptimal reaction conditions. The thieno[2,3-d]pyrimidine system is electron-deficient due to the pyrimidine ring, which deactivates the thiophene ring towards electrophilic substitution.

Root Causes & Solutions:

  • Insufficient Activation of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice, but its reactivity can be highly dependent on the reaction environment.[1][2] In the absence of an activator, the reaction may be sluggish.

    • Solution: Introduce a catalytic amount of a Brønsted or Lewis acid. Acids can protonate or coordinate to the carbonyl oxygen of NBS, making the bromine atom more electrophilic and accelerating the reaction.[3] Acetic acid is an excellent choice as both a solvent and a catalyst.[4]

  • Low Reaction Temperature: Electrophilic aromatic substitutions on deactivated rings often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and, if the reaction does not proceed, incrementally heat the mixture to 40-60 °C while monitoring by TLC or LC-MS.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and modulating reagent reactivity.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) are often effective as they can help solubilize the reagents and stabilize charged intermediates.[5] Chlorinated solvents like dichloromethane (DCM) are also a viable option. Avoid non-polar solvents like hexane unless you are attempting a radical-mediated reaction.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction (High SM Recovery) reagent Is the Brominating Agent Sufficiently Active? start->reagent temp Is the Temperature Adequate? reagent->temp Yes add_acid Action: Add Acid Catalyst (e.g., Acetic Acid, TMSOTf) reagent->add_acid No solvent Is the Solvent Optimal? temp->solvent Yes increase_temp Action: Increase Temperature (e.g., to 40-60 °C) temp->increase_temp No change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, CH3CN) solvent->change_solvent No add_acid->temp increase_temp->solvent

Caption: Workflow for diagnosing and solving incomplete bromination.

Question 2: My reaction is messy. I see multiple new spots on TLC and my crude NMR shows several products. What are the likely side reactions?

Answer: The formation of multiple products points to a lack of selectivity. In this system, the primary side reactions are typically over-bromination or bromination at an unintended position.

Potential Side Reactions:

  • Di-bromination: The thiophene ring has two available positions for electrophilic attack (C2 and C5, based on standard thiophene numbering, though positions on the fused ring are named differently). While the first bromination occurs at the most activated position (C2), a second bromination can occur under harsh conditions or with an excess of the brominating agent.

    • Control Strategy: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration, which favors mono-bromination.[1]

  • Benzylic Bromination: If the reaction is run under conditions that favor free-radical mechanisms (e.g., in CCl4 with a radical initiator like AIBN or exposure to UV light), bromination can occur on the 6-methyl group instead of the thiophene ring.[6][7]

    • Control Strategy: Ensure the reaction is run in the dark and avoid radical initiators. Using polar solvents and/or acid catalysts strongly favors the electrophilic aromatic substitution pathway.

  • Degradation: Thienopyrimidines can be sensitive to strongly acidic or oxidative conditions, leading to decomposition.

    • Control Strategy: If using an acid catalyst, ensure it is catalytic and not stoichiometric. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Mechanism of Electrophilic Bromination

Caption: Simplified mechanism for acid-catalyzed electrophilic bromination.

Question 3: My yield is low after purification, but the crude reaction mixture looked clean. What could be the issue?

Answer: Significant product loss during workup and purification is a common but often overlooked problem. This can stem from the physical properties of the product or byproducts.

Purification Challenges & Solutions:

  • Product Solubility: The brominated product may have significantly different solubility properties compared to the starting material. It could be poorly soluble in the extraction solvent or, conversely, too soluble to crystallize effectively.

    • Solution: Perform small-scale solubility tests before committing to a full-scale workup. If the product crashes out of the reaction mixture upon cooling or quenching, it may be isolated by filtration rather than extraction.

  • Byproduct Interference: The succinimide byproduct from NBS is water-soluble but can sometimes contaminate the organic layer during extraction, complicating crystallization and column chromatography.

    • Solution: Include a dilute aqueous wash (e.g., 5% NaHCO3 or water) in your workup to thoroughly remove succinimide.

  • Silica Gel Decomposition: Halogenated heterocycles can sometimes be unstable on silica gel, especially if the silica is acidic.

    • Solution: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%). Alternatively, purification by recrystallization is often a milder and more scalable method.

Frequently Asked Questions (FAQs)

Q: Why is the bromination expected to occur at the 2-position of the thieno[2,3-d]pyrimidine ring? A: In electrophilic aromatic substitution on a thiophene ring, the attack preferentially occurs at the alpha-position (C2 or C5) because the carbocation intermediate formed (the sigma complex) is better stabilized by resonance with the sulfur atom. In the thieno[2,3-d]pyrimidine system, the C2 position is generally the most electron-rich and sterically accessible site for electrophilic attack.

Q: Are there alternative brominating agents to NBS? A: Yes. While NBS is popular for its ease of handling, other reagents can be used.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is similar to NBS and can be more efficient in some cases, sometimes requiring less catalyst.[8]

  • Elemental Bromine (Br₂): Can be used, but is more hazardous and often less selective, leading to a higher risk of over-bromination. It is typically used in a solvent like acetic acid.

  • Hydrogen Peroxide/Ammonium Bromide: A greener alternative that generates the electrophilic bromine species in situ.[4]

Q: How does the chloro-substituent at the 4-position influence the reaction? A: The chloro group is an electron-withdrawing group that deactivates the pyrimidine ring. Its primary electronic effect on the thiophene ring is less direct but contributes to the overall electron-deficient nature of the bicyclic system, making the bromination more challenging than on a simple thiophene. It also serves as a crucial handle for subsequent nucleophilic substitution reactions.[9][10]

Optimized Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination with NBS

This protocol is optimized for high selectivity and yield for the C2-bromination.

  • Preparation: To a solution of 6-methyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in glacial acetic acid (10 mL per 1 mmol of substrate), add N-Bromosuccinimide (1.05 eq) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature in the absence of light. Monitor the reaction progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish after 2 hours, heat the mixture to 50 °C. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (50 mL per 1 mmol of substrate).

  • Isolation: A precipitate should form. Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and succinimide. Dry the solid under vacuum. The product, 2-bromo-6-methyl-4-chlorothieno[2,3-d]pyrimidine , is often obtained in high purity without the need for column chromatography.

Data Summary: Reaction Condition Optimization
ParameterCondition A (Standard)Condition B (Optimized)Rationale
Brominating Agent NBS (1.1 eq)NBS (1.05 eq)Tighter stoichiometry reduces over-bromination risk.
Solvent Dichloromethane (DCM)Glacial Acetic AcidAcetic acid acts as both solvent and catalyst, promoting the ionic pathway.[4]
Catalyst NoneInherent to SolventSimplifies the reaction setup.
Temperature Room TemperatureRoom Temp. to 50 °CAllows for gentle heating if the reaction is slow, providing better control.
Typical Yield 40-60%85-95%Improved conditions lead to higher conversion and selectivity.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (2022). National Center for Biotechnology Information. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. (n.d.). National Institutes of Health. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2008). ResearchGate. [Link]

  • Solvent Effects in the Reactions of N-Bromosuccinimide with Toluene, Fluorene and Acenaphthene; Evidence for a Polar Mechanism in Propylene Carbonate. (1975). Journal of the American Chemical Society. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. (2009). ResearchGate. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2016). Canadian Science Publishing. [Link]

  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. | Chemical Reviews. (1942). ACS Publications. [Link]

  • Acid-assisted reactions of perimidines with pyrimidines. (2020). ResearchGate. [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. This molecule is a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors.[1][2] Its synthesis, while straightforward in principle, is often complicated by the formation of closely related impurities. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, mitigate, and remove these impurities, ensuring the high purity required for downstream applications.

Overview of the Core Synthesis Challenge

The target molecule is typically synthesized via the radical bromination of 6-methyl-4-chlorothieno[2,3-d]pyrimidine using a brominating agent like N-Bromosuccinimide (NBS). The primary challenge lies in controlling the selectivity of the bromination reaction. The desired outcome is a free-radical substitution on the methyl group, but competing reactions such as over-bromination and electrophilic substitution on the thiophene ring can lead to a mixture of hard-to-separate impurities.


// Nodes SM [label="6-Methyl-4-chlorothieno-\n[2,3-d]pyrimidine (Starting Material)"]; Product [label="6-(Bromomethyl)-4-chloro-\nthieno[2,3-d]pyrimidine (Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Radical [label="Benzylic Radical\nIntermediate", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Impurity1 [label="Unreacted Starting Material", shape=box, style="rounded,filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity2 [label="6-(Dibromomethyl)-4-chloro-\nthieno[2,3-d]pyrimidine (Dibromo Impurity)", shape=box, style="rounded,filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity3 [label="Ring-Brominated Impurity", shape=box, style="rounded,filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity4 [label="6-(Hydroxymethyl)-4-chloro-\nthieno[2,3-d]pyrimidine (Hydrolyzed Impurity)", shape=box, style="rounded,filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges SM -> Radical [label=" NBS (1.0 eq)\n Radical Initiator (AIBN)\n Non-polar Solvent, Δ"]; Radical -> Product [label=" Propagation"]; Radical -> Impurity2 [label=" Excess NBS\n Prolonged Reaction"]; SM -> Impurity3 [label=" Electrophilic Conditions\n (e.g., no initiator, polar solvent)"]; Product -> Impurity4 [label=" Aqueous Workup\n or Chromatography\n with Protic Solvents"]; SM -> Product [style=invis]; // To create space {rank=same; SM; Impurity1;} {rank=same; Product; Impurity2; Impurity3; Impurity4;} }

Figure 1: Synthetic pathway and common impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A: The four most common impurities are:

  • Unreacted Starting Material: 6-methyl-4-chlorothieno[2,3-d]pyrimidine.

  • Dibrominated Impurity: 6-(dibromomethyl)-4-chlorothieno[2,3-d]pyrimidine, resulting from over-reaction.

  • Ring-Brominated Impurities: Bromine addition to the thiophene ring, which occurs under electrophilic rather than radical conditions.

  • Hydrolyzed Impurity: 6-(hydroxymethyl)-4-chlorothieno[2,3-d]pyrimidine, formed by hydrolysis of the product during workup or purification.

Q2: Why is N-Bromosuccinimide (NBS) the recommended brominating agent?

A: NBS is the reagent of choice for allylic and benzylic brominations (the Wohl-Ziegler reaction) because it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[3][4] This low concentration is critical to favor the desired free-radical pathway on the side-chain over competing electrophilic reactions on the electron-rich thiophene ring.[4][5] Using liquid Br₂ directly would lead to a high concentration of the electrophile, significantly increasing the formation of unwanted ring-brominated side products.

Q3: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as 20-30% ethyl acetate in hexanes. The product, being more polar than the starting material but less polar than the dibrominated species, will have a distinct Rf value. It is crucial to co-spot your reaction mixture with the starting material to accurately gauge conversion. For more precise monitoring, LC-MS can be used to track the masses of the starting material, product, and key impurities.

Q4: My crude product is an oil/gummy solid. How can I handle it?

A: This often indicates the presence of multiple impurities that are depressing the melting point. Avoid trying to directly crystallize this mixture. The best approach is to first perform a silica gel plug, eluting with a non-polar solvent like dichloromethane to remove highly polar baseline impurities and any residual succinimide. After concentrating the filtrate, you will likely obtain a solid that is more amenable to purification by recrystallization or column chromatography.

Troubleshooting Guide: From Problem to Solution

Problem 1: Significant Amount of Unreacted Starting Material in Crude Product
  • Probable Cause 1: Inefficient Radical Initiation. The free-radical chain reaction may not have started or been sustained effectively. This can be due to an insufficient amount of radical initiator (like AIBN or benzoyl peroxide) or its degradation over time.

  • Solution 1: Optimize Initiator and Reaction Conditions.

    • Initiator Quantity: Ensure you are using a catalytic amount (1-5 mol%) of a fresh radical initiator. AIBN is often preferred as it is less prone to side reactions than benzoyl peroxide.

    • Temperature Control: The reaction must be maintained at a temperature sufficient to cause homolysis of the initiator (for AIBN, this is typically 70-80 °C in solvents like CCl₄ or benzene).

    • Light Source: Use of a photoflood lamp can help initiate and sustain the radical chain reaction, a hallmark of the Wohl-Ziegler reaction.[3]

  • Probable Cause 2: Insufficient Brominating Agent. The stoichiometry of NBS was too low for complete conversion.

  • Solution 2: Adjust Stoichiometry.

    • While the theoretical stoichiometry is 1:1, it is common to use a slight excess of NBS (1.05-1.1 equivalents) to drive the reaction to completion. However, be cautious, as a large excess can promote dibromination (see Problem 2). Perform small-scale trials to find the optimal ratio for your setup.

Problem 2: Formation of the Dibrominated Impurity
  • Probable Cause: Over-reaction. Using too much NBS or allowing the reaction to proceed for too long after the starting material has been consumed. The desired bromomethyl product can undergo a second radical bromination.

  • Solution: Strict Reaction Control and Purification.

    • Stoichiometry: Do not exceed 1.1 equivalents of NBS. It is better to have a small amount of unreacted starting material, which is easier to separate, than to generate the dibrominated product.

    • Monitoring: Monitor the reaction closely by TLC. Once the starting material spot has nearly disappeared, quench the reaction promptly by cooling it to room temperature and filtering off the succinimide byproduct.

    • Purification: The dibrominated product is significantly less polar than the desired monobrominated product. They can be separated using silica gel column chromatography. A shallow gradient of ethyl acetate in hexanes is effective.

Problem 3: Evidence of Ring Bromination
  • Probable Cause: Competing Electrophilic Aromatic Substitution. The reaction conditions favored an ionic pathway instead of the desired radical pathway. This is a common issue when brominating electron-rich heterocycles.[5]

  • Solution: Enforce Radical-Promoting Conditions.

    • Solvent Choice: Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane. Avoid polar solvents like acetonitrile or DMF, which can promote ionic pathways.[6]

    • Eliminate Acid Traces: Ensure all glassware is dry and free of acidic residue. Traces of HBr, an eventual byproduct, can catalyze electrophilic bromination. Some protocols suggest adding a non-nucleophilic base like calcium carbonate to scavenge any acid formed.

    • Ensure Radical Initiation: The presence of a radical initiator is non-negotiable. If you suspect ring bromination, increase the initiator concentration slightly or add a light source.

Problem 4: Product Degradation to 6-(Hydroxymethyl) Impurity
  • Probable Cause: Hydrolysis. The bromomethyl group is a potent benzyl-type halide and is susceptible to nucleophilic substitution by water. This can occur during an aqueous workup or during chromatography on silica gel with protic solvents (e.g., methanol).

  • Solution: Anhydrous Processing.

    • Workup: After the reaction, cool the mixture and filter to remove succinimide. Wash the filter cake with a small amount of cold, dry solvent (e.g., CCl₄). The filtrate can then be concentrated directly, avoiding an aqueous wash.

    • Chromatography: If chromatography is necessary, use anhydrous solvents. Avoid using methanol in your eluent system; if a polar modifier is needed, opt for ethyl acetate or acetone. Ensure the silica gel is dry.

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to prevent slow hydrolysis by atmospheric moisture.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis via Radical Bromination

This protocol is designed to maximize the yield of the desired product while minimizing common impurities.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-methyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to form a ~0.1 M solution. Add N-Bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Place a 250W photoflood lamp approximately 10 cm from the flask. Heat the mixture to reflux (approx. 77 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction every 30 minutes by TLC (20% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.

  • Workup: Once the starting material is consumed, cool the flask to 0 °C in an ice bath to precipitate the succinimide byproduct.

  • Isolation: Filter the cold suspension through a Celite pad, washing the filter cake with a small volume of cold CCl₄.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by one of the methods below.

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is relatively clean (>85% purity).

  • Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which the product is soluble but the impurities are either highly soluble or sparingly soluble. A mixture of cyclohexane and ethyl acetate is a good starting point.

  • Procedure:

    • Dissolve the crude material in a minimum volume of boiling ethyl acetate.

    • Slowly add hot cyclohexane until the solution becomes slightly turbid.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (2-8 °C) for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold cyclohexane, and dry under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is necessary for separating complex mixtures of impurities.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient elution: 5% to 25% Ethyl Acetate in HexanesProvides good separation between the non-polar starting material/dibromo impurity and the more polar product.
Elution Order 1. Dibromo Impurity (least polar) 2. Starting Material 3. Desired Product 4. Hydrolyzed Impurity (most polar)Separation is based on polarity.

Procedure:

  • Dry-load the crude product onto a small amount of silica gel.

  • Load onto a prepared silica gel column equilibrated with 5% ethyl acetate/hexanes.

  • Elute with a shallow gradient of ethyl acetate.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.


}

Figure 2: Troubleshooting workflow for product purification.

References

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, S. Y., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403. Available at: [Link]

  • Request PDF. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2011). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 30(2), 109-117. Available at: [Link]

  • Augustin, J., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Molecules, 25(21), 5099. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Islam, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Said, M. S., et al. (2013). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 69, 593-599. Available at: [Link]

  • ResearchGate. (n.d.). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for bromination of pyrimidine.
  • Le, T. N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Available at: [Link]

  • Egorov, M. P., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1291. Available at: [Link]

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(35), 6846-6861. Available at: [Link]

  • Cherian, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Kumar, R., et al. (2011). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 52(17), 2095-2098. Available at: [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • Gruter, G-J. M., et al. (1995). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 60(15), 4759-4763. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals, 15(5), 621. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents[1][2].

Successful multi-step synthesis of complex thieno[2,3-d]pyrimidine derivatives invariably requires a robust protecting group strategy. Functional groups, particularly the exocyclic amino group on the thiophene ring and the endocyclic nitrogens of the pyrimidine ring, often interfere with desired chemical transformations[3]. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: FAQs - Selecting the Right Protecting Group

This section addresses foundational questions about choosing the appropriate protecting group for your synthetic route.

Q1: Why are protecting groups essential for synthesizing thieno[2,3-d]pyrimidine analogues?

A1: Protecting groups are crucial for achieving chemoselectivity in multi-step organic synthesis[4]. The thieno[2,3-d]pyrimidine scaffold contains multiple reactive sites. For instance, the exocyclic amino group on the thiophene precursor is nucleophilic, while the pyrimidine nitrogens can be both nucleophilic and basic. Without protection, reagents intended for one part of the molecule can react undesirably with these other functional groups, leading to low yields, complex product mixtures, and failed reactions. By temporarily "masking" a reactive group, you can direct a chemical reaction to a specific, unprotected site on the molecule[4].

Q2: What is the most reliable protecting group for the 2-aminothiophene starting material?

A2: The tert-butyloxycarbonyl (Boc) group is the most widely used and reliable protecting group for the exocyclic amino group of 2-aminothiophene precursors[5]. Its popularity stems from several key advantages:

  • Ease of Introduction: Boc protection is typically high-yielding and proceeds under mild basic conditions using di-tert-butyl dicarbonate (Boc₂O)[6][7].

  • Stability: The Boc group is robust and stable to a wide range of non-acidic conditions, including nucleophiles, bases, and catalytic hydrogenation, making it compatible with many subsequent synthetic steps[8].

  • Facile Removal: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM)[6][9].

Q3: Which protecting groups are suitable for the pyrimidine ring nitrogens, and how do I choose?

A3: Protecting the endocyclic pyrimidine nitrogens is often necessary for subsequent C-C coupling reactions or alkylations. The choice depends on the required stability and the desired deprotection method. Two excellent options are the p-methoxybenzyl (PMB) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • p-Methoxybenzyl (PMB): This group is installed via a Williamson ether-type synthesis using PMB-Cl and a base[10]. Its key feature is that, in addition to cleavage by strong acid, it can be removed under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[11]. This oxidative removal is often orthogonal to acid-labile groups like Boc.

  • 2-(trimethylsilyl)ethoxymethyl (SEM): The SEM group is very stable under a wide variety of conditions[12]. It is particularly useful when extreme robustness is needed. Deprotection is typically achieved with fluoride ion sources (like TBAF) or certain Lewis acids, which provides another layer of orthogonality[12][13]. N-SEM deprotection can sometimes be more challenging than O-SEM deprotection, requiring specific conditions[13].

Q4: What is an "orthogonal" protecting group strategy and when is it necessary?

A4: An orthogonal protecting group strategy is one that allows for the selective removal of one protecting group in the presence of others within the same molecule by using different classes of reagents[4]. This is critical in complex syntheses where you need to unmask and react different functional groups in a specific sequence[3].

For example, you might have a thieno[2,3-d]pyrimidine intermediate with a Boc-protected exocyclic amine and a PMB-protected pyrimidine nitrogen.

  • You can selectively deprotect the Boc group with an acid (TFA) to perform a reaction on the exocyclic amine, leaving the PMB group intact[4].

  • Alternatively, you can selectively deprotect the PMB group with an oxidant (DDQ), leaving the Boc group untouched[10].

This powerful strategy provides precise control over the synthetic sequence, which is essential for building complex molecular architectures[3].

Section 2: Troubleshooting Common Issues

This section provides practical solutions to specific problems you may encounter during your experiments.

Problem: My Boc protection of 2-aminothiophene is incomplete or fails.
  • Symptom: TLC or LC-MS analysis shows a mixture of starting material, the desired N-Boc product, and sometimes a di-Boc (doubly protected) species[14]. The overall yield is low.

  • Root Cause Analysis:

    • Insufficient Base: The reaction generates tert-butanol and CO₂, which can acidify the reaction mixture if not adequately neutralized. The amine starting material may become protonated and non-nucleophilic.

    • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.

    • Reaction Conditions: For less reactive or sterically hindered amines, room temperature may not be sufficient for the reaction to go to completion.

  • Troubleshooting & Solutions:

    • Increase Base: Use at least 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For stubborn reactions, using a stronger base like sodium hydroxide in a biphasic system can be effective[7].

    • Use a Catalyst: Adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate[7].

    • Check Reagent: Use fresh or properly stored Boc₂O.

    • Modify Conditions: Gently heating the reaction to 40°C can improve conversion[9]. Ensure the solvent (e.g., THF, DCM, Acetonitrile) is anhydrous.

Problem: My PMB deprotection with DDQ is sluggish and gives a complex mixture of byproducts.
  • Symptom: The reaction does not go to completion even after extended time, and TLC shows multiple new spots, some of which may be fluorescent under UV light.

  • Root Cause Analysis:

    • DDQ Quality: DDQ is sensitive to moisture and can degrade. Old or impure DDQ will have poor reactivity.

    • Solvent Choice: The reaction proceeds via a charge-transfer complex, and the solvent plays a critical role. The presence of water is particularly detrimental[11].

    • Other Oxidizable Groups: If your molecule contains other electron-rich aromatic rings or sensitive functional groups, they may also react with DDQ.

  • Troubleshooting & Solutions:

    • Use High-Purity DDQ: Use freshly opened or purified DDQ. It can be recrystallized from benzene or DCM.

    • Ensure Anhydrous Conditions: Use anhydrous DCM, often in the presence of molecular sieves. The reaction is typically performed in a solvent mixture like DCM/H₂O (18:1) to help dissolve the DDQ hydroquinone byproduct, but the initial conditions must be dry[10].

    • Stoichiometry and Temperature: Use 1.1-1.5 equivalents of DDQ. The reaction is usually fast at room temperature but can be cooled to 0°C to improve selectivity if side reactions are an issue.

    • Monitor Carefully: Follow the reaction by TLC. Once the starting material is consumed, quench the reaction immediately (e.g., with aqueous sodium bicarbonate solution) to prevent byproduct formation.

Section 3: Data Summaries and Key Workflows
Table 1: Comparison of Common N-Protecting Groups
Protecting GroupStructureProtection ConditionsDeprotection ConditionsOrthogonality & Stability Notes
Boc (tert-butyloxycarbonyl)

Boc₂O, Base (TEA, DMAP), THF or DCM[6]Strong Acid (TFA, HCl)[7]Stable to base, nucleophiles, and hydrogenation. Cleaved by strong acid.
PMB (p-methoxybenzyl)

PMB-Cl, Base (NaH), DMF or THF[10]Oxidants (DDQ, CAN), Strong Acid[11]Cleaved by oxidation, offering orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups.
SEM (2-(trimethylsilyl)ethoxymethyl)

SEM-Cl, Base (DIPEA), DCM[12]Fluoride (TBAF), Lewis Acid (SnCl₄)[13]Very robust. Stable to most acidic and basic conditions. Orthogonal to many other groups.
Visual Workflow 1: Decision Logic for Protecting Group Selection

This diagram outlines the thought process for selecting an appropriate protecting group strategy based on the synthetic plan.

G start Start: Need to protect an N-H group on the thieno[2,3-d]pyrimidine scaffold pos Which Nitrogen? start->pos exo_amine exo_amine pos->exo_amine Exocyclic Amine (Thiophene Ring) endo_N endo_N pos->endo_N Endocyclic N (Pyrimidine Ring) use_boc Use Boc Group exo_amine->use_boc Default Choice: High stability & simple deprotection downstream_chem downstream_chem endo_N->downstream_chem Consider downstream chemistry acid_sensitive acid_sensitive downstream_chem->acid_sensitive Are other groups acid-sensitive (e.g., Boc)? need_robust need_robust downstream_chem->need_robust Need very high stability? yes_acid_sensitive yes_acid_sensitive acid_sensitive->yes_acid_sensitive Yes no_acid_sensitive no_acid_sensitive acid_sensitive->no_acid_sensitive No yes_need_robust yes_need_robust need_robust->yes_need_robust Yes use_pmb Use PMB Group yes_acid_sensitive->use_pmb Use PMB for oxidative orthogonal deprotection (DDQ) can_use_pmb_acid can_use_pmb_acid no_acid_sensitive->can_use_pmb_acid PMB (acid cleavage) or other benzyl-type groups are options use_sem Use SEM Group yes_need_robust->use_sem SEM offers excellent stability. Deprotect with F- or Lewis Acid

Caption: Decision workflow for selecting N-protecting groups.
Section 4: Key Experimental Protocols

These protocols are provided as validated starting points. Always adapt them to your specific substrate and monitor reactions closely by TLC or LC-MS.

Protocol 1: General Procedure for N-Boc Protection of a 2-Aminothiophene Derivative
  • Reagents: 2-Aminothiophene derivative (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the 2-aminothiophene derivative in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add TEA, followed by DMAP. Stir for 5 minutes at room temperature.

    • Add Boc₂O portion-wise over 10 minutes. Gas evolution (CO₂) may be observed[6].

    • Stir the reaction at room temperature for 4-12 hours, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.[8]

Protocol 2: General Procedure for Oxidative Deprotection of an N-PMB Group with DDQ
  • Reagents: N-PMB protected thieno[2,3-d]pyrimidine (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.3 eq), Dichloromethane (DCM, anhydrous), Water.

  • Procedure:

    • Dissolve the N-PMB protected substrate in a mixture of DCM and water (e.g., 18:1 v/v) in a round-bottom flask. The solution should be approximately 0.1 M[10].

    • Cool the flask to 0°C in an ice bath.

    • Add DDQ portion-wise. A dark color (often green or dark red) will form, indicating the formation of a charge-transfer complex[11].

    • Allow the reaction to stir at 0°C or warm to room temperature, monitoring closely by TLC (typically complete within 1-3 hours). The dark color will fade as the reaction proceeds.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the organic layer becomes colorless or pale yellow.

    • Separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography. The byproduct, p-methoxybenzaldehyde, is typically eluted first.

Visual Workflow 2: Orthogonal Deprotection Strategy

This diagram illustrates the power of an orthogonal strategy, allowing for selective deprotection of either the Boc or PMB group from a doubly protected intermediate.

G sub Thieno[2,3-d]pyrimidine with N-H (amine) and N-H (pyrimidine) protected Doubly Protected Intermediate (N-Boc and N-PMB) sub->protected Orthogonal Protection deprotected_boc Free Amine Product (N-H and N-PMB) protected->deprotected_boc TFA / DCM (Acidic Cleavage) deprotected_pmb Free Pyrimidine Product (N-Boc and N-H) protected->deprotected_pmb DDQ / DCM (Oxidative Cleavage)

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Biological Activity of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide array of protein kinases.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1]

This guide focuses on a specific subset of these compounds: derivatives of 6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. It is crucial to understand that this core structure is often not the final active pharmaceutical ingredient but rather a highly versatile reactive intermediate. The 6-bromomethyl and 4-chloro positions serve as key handles for synthetic elaboration, allowing for the introduction of a diverse range of substituents to fine-tune biological activity and pharmacokinetic properties. This guide will therefore explore the biological activities of the final, elaborated compounds derived from this intermediate and compare their performance against established anticancer agents that target similar pathways.

The Role of the this compound Intermediate in Synthesis

The this compound moiety is a cornerstone for the synthesis of a library of thienopyrimidine-based kinase inhibitors. The chloro group at the 4-position is susceptible to nucleophilic substitution, often with various amines, to introduce side chains that can interact with the solvent-exposed region of the kinase active site. The bromomethyl group at the 6-position is also a reactive site, allowing for the introduction of further diversity, for example, through substitution reactions with nucleophiles like amines or alkoxides to generate 6-(aminomethyl) or 6-(alkoxymethyl) derivatives, respectively.

G cluster_synthesis Synthetic Utility of this compound Start This compound Nuc_Sub_4 Nucleophilic Substitution at C4 (e.g., with Amines) Start->Nuc_Sub_4 Reaction with R-NH2 Nuc_Sub_6 Nucleophilic Substitution at C6-methyl (e.g., with Amines, Alkoxides) Start->Nuc_Sub_6 Reaction with R'-OH or R'-NH2 Final_Products Library of Biologically Active 6-Substituted-4-amino-thieno[2,3-d]pyrimidines Nuc_Sub_4->Final_Products Further modification or direct product Nuc_Sub_6->Final_Products Further modification or direct product

Caption: Synthetic pathways from the this compound intermediate.

Comparative Analysis of Biological Activity: Thienopyrimidine Derivatives vs. Established Drugs

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of inhibitors targeting several key oncogenic kinases. Here, we compare the performance of representative derivatives with established drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as a multi-targeted antifolate.

EGFR Inhibition: A Battle for the ATP Pocket

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of many epithelial cancers. Thieno[2,3-d]pyrimidine derivatives have shown significant promise as EGFR inhibitors.

Data Presentation: EGFR Inhibition

Compound/DrugTarget(s)IC50 (EGFR wild-type)IC50 (Cancer Cell Line)Reference
Thienopyrimidine Derivative (Representative) EGFR~1-10 nMVaries by cell line (nM to low µM range)
Erlotinib EGFR2 nM20 nM (HNS cells), 260 nM (EGFR-expressing cells)[3][4]
Gefitinib EGFR2-37 nMVaries by cell line[5]

Structure-Activity Relationship (SAR) Insights:

  • 4-Anilino Substitutions: The nature of the aniline moiety at the 4-position is critical. Small, electron-donating groups on the aniline ring generally enhance activity.

  • 6-Position Substitutions: While the core focus is on derivatives from the 6-(bromomethyl) intermediate, studies on other 6-substituted analogs show that aryl groups at this position can significantly impact potency.[2]

Comparative Analysis:

Thieno[2,3-d]pyrimidine derivatives have demonstrated EGFR inhibitory potencies comparable to, and in some cases exceeding, that of the established drug Erlotinib.[2] Their compact, planar structure allows for effective competition with ATP in the kinase domain. The synthetic tractability of the 6-position offers a significant advantage for further optimization of selectivity and potency.

G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Thienopyrimidine Derivative or Erlotinib Inhibitor->Dimerization Inhibits ATP Binding G cluster_workflow MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compounds Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition (ADP-Glo™) Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

Derivatives originating from the this compound intermediate represent a highly promising class of anticancer agents, particularly as kinase inhibitors. Their performance in preclinical studies is often on par with, or even superior to, established clinical drugs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies and the fine-tuning of their pharmacological profiles.

Future research in this area will likely focus on:

  • Improving Selectivity: Developing derivatives with higher selectivity for specific kinases to minimize off-target effects.

  • Overcoming Drug Resistance: Designing compounds that are active against clinically relevant mutant forms of kinases.

  • Enhancing Bioavailability: Optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy.

The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine core holds great promise for the discovery of next-generation targeted cancer therapies.

References

  • Guo, Y., Qian, C., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Guo, Y., Qian, C., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. (1989). Available from: [Link]

  • Erlotinib IC50 values of murine and human PDAC cells. ResearchGate. Available from: [Link]

  • Chen, A. P., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. Cellular Physiology and Biochemistry. Available from: [Link]

  • Hussein, A. (2025). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available from: [Link]

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. (2025). Available from: [Link]

  • Goldman, I. D. (2003). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Seminars in oncology. Available from: [Link]

  • Guo, Y., Qian, C., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. Available from: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2017). Metformin synergistic pemetrexed suppresses non-small-cell lung cancer cell proliferation and invasion in vitro. Cancer science. Available from: [Link]

  • Dose-response curves and IC50 values for sorafenib and artesunate in liver cancer cells. ResearchGate. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013). Available from: [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. (2015). Available from: [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. Available from: [Link]

  • Pemetrexed: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

  • Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. (2013). Available from: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available from: [Link]

  • Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways. NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available from: [Link]

  • Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. PMC. Available from: [Link]

  • Biochemical Pharmacology of Pemetrexed. CancerNetwork. Available from: [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. Available from: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. (2021). Available from: [Link]

  • Determination of IC50 pemetrexed in mesothelioma cell lines. ResearchGate. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available from: [Link]

  • IC50 values of sorafenib and its combination with β-caryophyllene. ResearchGate. Available from: [Link]

  • IC50 values for erlotinib, afatinib and gemcitabine in pancreatic. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Thieno[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally related and highly significant heterocyclic scaffolds in medicinal chemistry: thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine. As privileged structures, both have been extensively explored, leading to the development of numerous clinical candidates and approved drugs. We will dissect their physicochemical properties, synthetic accessibility, and pharmacological profiles, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed scaffold selection.

Introduction: A Tale of Two Bioisosteres

The thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine ring systems are fused heterocyclic structures that are bioisosteric analogues of purine, the core of essential biomolecules like adenine and guanine.[1][2] This inherent similarity allows them to function as "hinge-binding" motifs, competitively inhibiting the ATP-binding sites of various enzymes, particularly kinases.

The key distinction lies in the five-membered ring fused to the pyrimidine core: a thiophene ring in the former and a pyrrole ring in the latter. The pyrrolo[2,3-d]pyrimidine scaffold is also commonly referred to as 7-deazapurine.[2][3] This seemingly subtle substitution of a sulfur atom for a nitrogen-hydrogen (NH) group imparts significant differences in electronic distribution, hydrogen bonding capability, and metabolic stability, which profoundly influence their biological activity and drug-like properties. This guide will explore the causality behind these differences and their implications for drug design.

Caption: Bioisosteric relationship of the core scaffolds to the natural purine base.

Physicochemical Properties: The Foundational Differences

The choice between sulfur and nitrogen directly impacts the scaffold's fundamental physicochemical characteristics. These properties are critical as they govern solubility, permeability, and metabolic stability, which are key components of a drug's pharmacokinetic profile.

PropertyThieno[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineAnalysis
Molecular Formula C₆H₄N₂S[4]C₆H₅N₃[5]The presence of sulfur versus an extra nitrogen and hydrogen.
Molecular Weight 136.18 g/mol [4]119.12 g/mol [5]Pyrrolo[2,3-d]pyrimidine has a lower molecular weight.
XLogP3 (Lipophilicity) 1.6[4]0.7[5]The thieno- scaffold is inherently more lipophilic than the pyrrolo- scaffold.
H-Bond Donors 0[4]1 (from the pyrrole NH)[5]This is a critical distinction; the pyrrolo- scaffold provides a key H-bond donor.
H-Bond Acceptors 2 (pyrimidine nitrogens)[4]3 (pyrimidine & pyrrole nitrogens)The pyrrolo- scaffold offers an additional potential H-bond acceptor.
Polar Surface Area 41.6 Ų[4]41.6 Ų[5]Despite differences in atoms, the core polar surface areas are identical.

Expert Interpretation: The most impactful difference is the hydrogen-bond donating capability of the pyrrole's N-H group. This feature can be exploited to form a crucial hydrogen bond with a target protein's hinge region, often leading to high-affinity binding. Conversely, this N-H group can be a site for metabolic N-alkylation or glycosylation.[6] The thieno[2,3-d]pyrimidine scaffold, lacking this H-bond donor, must rely on other interactions. Its increased lipophilicity may enhance membrane permeability but could also lead to lower solubility or increased off-target binding.

Synthetic Accessibility: Pathways to the Core

The synthetic routes to these scaffolds are well-established, a testament to their importance. The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials.

Thieno[2,3-d]pyrimidine Synthesis

A highly efficient and common method for constructing the substituted thiophene ring is the Gewald reaction .[7][8] This one-pot, multi-component reaction typically involves a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate that can be cyclized to form the thieno[2,3-d]pyrimidine core.

Pyrrolo[2,3-d]pyrimidine Synthesis

Two predominant strategies exist for synthesizing the pyrrolo[2,3-d]pyrimidine core.[2][6]

  • Constructing the Pyrimidine Ring onto a Pyrrole: This involves starting with a suitably substituted pyrrole and forming the pyrimidine ring through condensation reactions.[6]

  • Constructing the Pyrrole Ring onto a Pyrimidine: This approach begins with a substituted pyrimidine, which is then used as a foundation to build the fused pyrrole ring.[6] A common starting material for further derivatization is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for nucleophilic substitution at the 4-position.[9][10]

Synthetic_Workflows cluster_Thieno Thieno[2,3-d]pyrimidine Synthesis cluster_Pyrrolo Pyrrolo[2,3-d]pyrimidine Synthesis T_Start Ketone + Malononitrile + Sulfur T_Gewald Gewald Reaction T_Start->T_Gewald T_Inter 2-Aminothiophene Intermediate T_Gewald->T_Inter T_Cyclize Cyclization T_Inter->T_Cyclize T_Final Thieno[2,3-d]pyrimidine Scaffold T_Cyclize->T_Final P_Start_A Substituted Pyrrole P_Cyclize_A Build Pyrimidine Ring P_Start_A->P_Cyclize_A P_Final Pyrrolo[2,3-d]pyrimidine Scaffold P_Cyclize_A->P_Final P_Start_B Substituted Pyrimidine P_Cyclize_B Build Pyrrole Ring P_Start_B->P_Cyclize_B P_Cyclize_B->P_Final

Caption: Generalized synthetic workflows for the two scaffolds.

Comparative Biological Activity and SAR

Both scaffolds have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][11] The most prominent application in modern drug discovery is as kinase inhibitors for oncology.

Performance as Kinase Inhibitors

Kinase inhibitors often function by mimicking ATP. The pyrimidine portion of both scaffolds forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the inhibitor. The substituents on the rest of the scaffold then determine potency and selectivity.

Kinase_Inhibition ATP ATP Kinase Kinase Active Site (ATP-Binding Pocket) ATP->Kinase Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Scaffold Thieno- or Pyrrolo- pyrimidine Inhibitor Block Competitive Inhibition Scaffold->Block Block->Kinase Blocks ATP Binding

Caption: Mechanism of competitive kinase inhibition by ATP-mimetic scaffolds.

Case Study 1: PI3K Inhibition (Thieno[2,3-d]pyrimidines)

Phosphoinositide 3-kinases (PI3Ks) are critical in cell growth and survival pathways. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has shown significant inhibitory activity.[12][13]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa 3-OH6270[12][13]
VIb 3-OH, 5-OCH₃7284[12][13]
IIIb 4-OH<40<40[12][13]
IIIk 3-OCH₃<4048[12][13]
(Data is % inhibition at 10 µM concentration)

Structure-Activity Relationship (SAR) Summary: The data clearly indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[12][13] The 4-OH analogue (IIIb) is significantly less active. Adding an electron-donating methoxy group at the 5-position (VIb) further enhances activity, particularly against the PI3Kγ isoform.[13] This highlights the sensitivity of the kinase active site to the electronic and steric properties of the substituents.

Case Study 2: EGFR Inhibition (Pyrrolo[2,3-d]pyrimidines)

The Epidermal Growth Factor Receptor (EGFR) is a well-known target in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidines have been developed as potent EGFR inhibitors, including those active against resistance mutations like T790M.[14]

CompoundActivity against EGFR (T790M mutant)Activity against EGFR (wild-type)Selectivity (WT/T790M)Reference
12i IC₅₀ = 0.21 nMIC₅₀ = 22 nM~104-fold[14]
(Data from a 2021 study on covalent EGFR inhibitors)[14]

Structure-Activity Relationship (SAR) Summary: Compound 12i from this series demonstrated exceptional potency against the T790M mutant EGFR, with over 100-fold selectivity compared to the wild-type enzyme.[14] This selectivity is a critical feature for minimizing side effects associated with inhibiting wild-type EGFR in healthy tissues. The design of such compounds often involves incorporating a reactive group (like an acrylamide moiety) that forms a covalent bond with a cysteine residue in the EGFR active site, a strategy enabled by the versatile derivatization of the pyrrolopyrimidine core.

Case Study 3: Direct Comparison - RET Kinase Inhibition

A 2020 study directly compared the two scaffolds for their effectiveness against RET kinase, a driver in certain thyroid and lung cancers.[9][15]

Compound IDScaffold TypeRET-wt IC₅₀ (nM)RET V804M IC₅₀ (nM)Reference
59 Pyrrolo[2,3-d]pyrimidine1.83.9[9][15]
60 Thieno[2,3-d]pyrimidine36.549.3[9][15]

Comparative Analysis: In this head-to-head comparison, where the only difference was the core scaffold, the pyrrolo[2,3-d]pyrimidine derivative (59 ) was approximately 20-fold more potent against wild-type RET and 12-fold more potent against the V804M mutant than its thieno[2,3-d]pyrimidine counterpart (60 ).[9][15] The authors attribute this superior activity to the ability of the pyrrole N-H to form a critical hydrogen bond with the kinase hinge region, an interaction the thiophene sulfur cannot replicate. This provides compelling experimental evidence for the importance of the H-bond donor in this specific target context.

Experimental Protocols

To ensure this guide is practical, we provide representative, self-validating protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Intermediate

This protocol describes the Gewald reaction to form a key 2-aminothiophene intermediate, a foundational step for many thieno[2,3-d]pyrimidine-based inhibitors.[16]

Objective: To synthesize 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Malononitrile

  • Elemental Sulfur (S)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add triethylamine (15 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (10 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular weight for C₈H₈N₂OS is 180.23 g/mol .

Protocol 2: Cell Viability (MTT) Assay

This protocol details a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[17]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

Both thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine are exceptionally valuable scaffolds in drug discovery, each with a distinct profile.

  • The pyrrolo[2,3-d]pyrimidine scaffold's key advantage is its N-H group, which can serve as a potent hydrogen bond donor, often leading to superior target affinity, as demonstrated in the RET kinase case study.[9][15] This makes it a preferred choice when targeting enzymes where such an interaction is known or predicted to be beneficial.

  • The thieno[2,3-d]pyrimidine scaffold offers a robust alternative when an H-bond donor is not required or is detrimental. Its synthesis via the Gewald reaction is highly efficient for generating diverse libraries.[8] Its distinct electronic and lipophilic character can be leveraged to achieve different selectivity profiles or improved pharmacokinetic properties.

The choice between these scaffolds is not arbitrary but a strategic decision based on the specific biological target, known SAR, and desired drug properties. Future research will likely focus on creating novel derivatives with enhanced selectivity, improved resistance profiles, and the ability to modulate new classes of biological targets beyond kinases. As our understanding of structural biology and target engagement deepens, the rational design and application of these powerful heterocyclic systems will continue to drive the development of next-generation therapeutics.

References

  • Guo, T., Geng, Y., Schepdael, A. V., & Ilag, L. L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Guo, T., Geng, Y., Schepdael, A. V., & Ilag, L. L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • D'hooghe, M., & Compernolle, F. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Al-Sodies, S. A., Al-Faifi, S. A., & El-Shehry, M. F. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Gaber, H. M., & El-Gazzar, A. R. B. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]

  • Guo, T., Geng, Y., Schepdael, A. V., & Ilag, L. L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Adepu, R., Rambabu, D., & Pal, M. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • El-Malah, A. A., & Sayed, M. A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]

  • OUCI. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Semantic Scholar. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Thieno(2,3-d)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • SciSpace. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][7]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]

Sources

A Comparative Analysis of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine Derived Inhibitors and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. This guide provides a comprehensive comparison of the efficacy of novel inhibitors derived from the versatile 6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine intermediate against established drugs targeting key oncogenic pathways. We will delve into their comparative performance as inhibitors of receptor tyrosine kinases, modulators of the Wnt signaling cascade, and disruptors of de novo purine biosynthesis, supported by experimental data and detailed protocols.

The Thieno[2,3-d]pyrimidine Scaffold: A Gateway to Novel Inhibitors

The this compound core serves as a highly adaptable starting material for the synthesis of a wide range of 6-substituted thieno[2,3-d]pyrimidine derivatives. The reactivity of the bromomethyl group at the 6-position and the chloro group at the 4-position allows for facile introduction of various functionalities, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This synthetic versatility has positioned the thieno[2,3-d]pyrimidine scaffold as a promising platform for the development of next-generation targeted therapies.

I. Inhibition of Receptor Tyrosine Kinases: EGFR and c-Met

Aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met) is a hallmark of many cancers. Consequently, these kinases are prime targets for therapeutic intervention.

Comparative Efficacy of EGFR Inhibitors

Certain 6-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR. A comparative analysis of their efficacy against first-generation EGFR inhibitors, gefitinib and erlotinib, is presented below.

InhibitorTarget/Cell LineIC50 (nM)Reference
Thieno[3,2-d]pyrimidine Derivative 6g EGFR Kinase30[1]
Gefitinib EGFR-mutant (H3255)3[2]
Erlotinib EGFR Kinase7-1185 (depending on cell line)
Erlotinib PC-9 (EGFR exon 19 deletion)7[3]

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions and cell lines used. However, the data suggests that thienopyrimidine derivatives can achieve inhibitory potency in the nanomolar range, comparable to established EGFR inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Thienopyrimidine 6-Substituted Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine->EGFR Inhibits Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Comparative Efficacy of c-Met Inhibitors

Thieno[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of c-Met kinase. The following table compares the efficacy of a lead compound with the approved c-Met inhibitors, crizotinib and capmatinib.

InhibitorTarget/Cell LineIC50 (nM)Reference
Thieno[2,3-d]pyrimidine 6b c-Met Kinase35.7[4]
Crizotinib MET-amplified Gastric Cancer Cell Lines< 200[5]
Capmatinib c-Met Kinase (biochemical assay)0.13[6]
Capmatinib EBC-1 (MET-amplified NSCLC)3.70[7]

The data indicates that thienopyrimidine derivatives can exhibit potent c-Met inhibition, positioning them as promising candidates for further development.

Signaling Pathway: c-Met Inhibition

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Activates Thienopyrimidine 6-Substituted Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine->cMet Inhibits Crizotinib Crizotinib / Capmatinib Crizotinib->cMet Inhibits PI3K PI3K Gab1->PI3K ERK ERK Gab1->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Invasion, Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: c-Met signaling pathway and points of inhibition.

II. Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it an attractive therapeutic target.

Comparative Efficacy of Wnt Pathway Inhibitors

While specific IC50 values for this compound derived inhibitors in Wnt signaling assays are not yet widely published, the thienopyrimidine scaffold has been identified as a promising starting point for the development of Wnt pathway inhibitors. For comparison, PRI-724, a known Wnt/β-catenin inhibitor that has undergone clinical investigation, has an IC50 of 8.63 µM in NTERA-2 cells.[4] Further research is warranted to quantify the efficacy of thienopyrimidine derivatives in this context.

Signaling Pathway: Wnt/β-catenin Inhibition

Wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus and Binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Thienopyrimidine Potential Thienopyrimidine Inhibitor Thienopyrimidine->BetaCatenin Potential Inhibition Point

Caption: Canonical Wnt/β-catenin signaling pathway.

III. Inhibition of De Novo Purine Biosynthesis

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. The de novo purine biosynthesis pathway is therefore a critical target for anticancer drug development.

Comparative Efficacy of Purine Biosynthesis Inhibitors

6-Substituted thieno[2,3-d]pyrimidine analogs have been identified as dual inhibitors of two key enzymes in this pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[8]

InhibitorTarget/Cell LineIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Analogues (compounds 3-9) KB tumor cells1 - 8[8]
Pemetrexed (pentaglutamate form) GARFTase (Ki)65[2]

The low nanomolar IC50 values of the thienopyrimidine analogs in tumor cell lines highlight their potent anti-proliferative activity, which is attributed to their dual inhibition of key enzymes in purine biosynthesis.

Experimental Workflow: De Novo Purine Biosynthesis Inhibition

Purine_Inhibition_Workflow Start Start: Cancer Cell Culture Treatment Treat with Thienopyrimidine Inhibitor or Known Drug (Pemetrexed) Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Assay Data Measure Absorbance and Calculate IC50 Assay->Data End End: Comparative Efficacy Determined Data->End

Caption: Workflow for assessing purine biosynthesis inhibition.

IV. Modulation of P-glycoprotein (P-gp)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a key mechanism. Modulating P-gp activity to restore drug sensitivity is a promising therapeutic strategy. While thienopyrimidines are being explored as P-gp modulators, specific quantitative data for this compound derivatives is an active area of research. For comparison, the first-generation P-gp inhibitor verapamil has been shown to inhibit P-gp with IC50 values in the micromolar range in various assays.[9][10]

V. Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of inhibitors on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine inhibitors and known drugs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to assess the inhibitory effect of compounds on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

Derivatives of this compound represent a promising and versatile class of inhibitors with potent activity against a range of clinically relevant cancer targets. The experimental data presented in this guide demonstrates their potential to rival or even exceed the efficacy of established drugs in certain contexts. The synthetic accessibility of the thienopyrimidine scaffold, coupled with its demonstrated bioactivity, underscores its importance as a platform for the continued discovery and development of novel targeted therapies. Further preclinical and clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential.

References

(Please note: The reference numbers in the text correspond to the search result indices from the initial data gathering phase and are provided for traceability. A consolidated and formatted reference list would be generated in a final publication.)

Sources

A Technical Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to effectively compete with ATP for the binding pocket of a wide array of protein kinases, making it a "privileged scaffold" in the design of kinase inhibitors.[1][2] The specific precursor, 6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine, offers versatile synthetic handles at the 4 and 6 positions for the generation of diverse chemical libraries with tailored selectivity and potency. Modifications at these positions are crucial for interacting with both the hinge region and the solvent-exposed front pocket of the kinase active site, thereby dictating the inhibitor's on-target potency and off-target cross-reactivity profile.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies for their assessment. We will delve into the causality behind experimental choices and provide a framework for understanding and predicting the selectivity of these promising therapeutic agents.

Comparative Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While high potency against the intended target is desirable, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Kinase inhibitors derived from the this compound scaffold have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology.[3][4][5]

Below is a comparative analysis of representative compounds from this class, highlighting their on-target potency and cross-reactivity against a panel of related and unrelated kinases.

Table 1: Comparative Kinase Inhibition Profile of Representative 4-Anilino-thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Reference
Compound A EGFR15HER2120[3]
SRC>1000
KDR (VEGFR-2)85
Compound B VEGFR-225EGFR250[5]
PDGFRβ150
c-Kit>5000
Compound C EGFR (L858R/T790M)13EGFR (WT)988[6]
SRC>10000
BTK>10000

Note: The compound IDs are representative and derived from published data on 4-anilino-thieno[2,3-d]pyrimidine derivatives. The IC50 values are indicative and may vary based on assay conditions.

The data in Table 1 illustrates that substitutions on the thieno[2,3-d]pyrimidine core can significantly influence selectivity. For instance, Compound C demonstrates remarkable selectivity for the mutant EGFR (L858R/T790M) over the wild-type (WT) form, a critical feature for overcoming acquired resistance in cancer therapy.[6] This selectivity is often achieved by designing molecules that exploit subtle differences in the ATP-binding pockets of different kinases.

Key Signaling Pathways Targeted

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which the target kinases operate. Below are representations of the EGFR and VEGFR-2 signaling cascades, highlighting the points of inhibition by thieno[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Methodologies for Cross-Reactivity Profiling

A comprehensive assessment of kinase inhibitor selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays.

Biochemical Assays for In Vitro Selectivity

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase. These assays are crucial for determining intrinsic potency and for screening against large panels of kinases.

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, substrate, ATP, and the test inhibitor at various concentrations in a 384-well plate.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.

    • This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[9][10]

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the test inhibitor at various concentrations.

    • Add a mixture of a europium (Eu)-labeled anti-tag antibody and the tagged kinase of interest.

    • Add an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • FRET Measurement:

    • Measure the TR-FRET signal on a compatible plate reader. Excitation of the Eu-donor will result in energy transfer to the Alexa Fluor™ 647-acceptor when they are in close proximity (i.e., when the tracer is bound to the kinase).

  • Data Analysis:

    • Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.

    • Calculate IC50 values from the dose-response curve of the FRET signal versus inhibitor concentration.

Cell-Based Assays for Target Engagement and Selectivity

Cell-based assays are essential for confirming that an inhibitor can engage its target in a physiological context and for assessing its effects on downstream signaling pathways.

1. Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful method for verifying target engagement in intact cells and tissues. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2][11][12]

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blot using an antibody specific for the target kinase.

  • Data Interpretation:

    • A stabilizing ligand will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

A systematic workflow is critical for the efficient and comprehensive evaluation of kinase inhibitor selectivity.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Start Synthesized Thieno[2,3-d]pyrimidine Inhibitor Library Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™ at single high concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Biochemical IC50 Determination (e.g., LanthaScreen™) Hit_Identification->Dose_Response Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan®) Dose_Response->Kinome_Scan For promising leads Cellular_Assays Cell-Based Target Engagement (e.g., CETSA™) Kinome_Scan->Cellular_Assays Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Akt) Cellular_Assays->Downstream_Signaling Final_Profile Comprehensive Cross-Reactivity Profile Downstream_Signaling->Final_Profile

A typical workflow for assessing kinase inhibitor cross-reactivity.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. A thorough understanding of their cross-reactivity profiles is paramount for advancing these compounds into clinical development. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive view of an inhibitor's selectivity and its potential for therapeutic success. The methodologies and comparative data presented in this guide offer a framework for the rational design and evaluation of the next generation of thieno[2,3-d]pyrimidine-based kinase inhibitors.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 2, 2006.1. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 39-50. Available at: [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(30), 10499-10507. Available at: [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... - ResearchGate. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100713. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available at: [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2349405. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-363. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2897-2907. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2897-2907. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200057. Available at: [Link]

  • Design and Synthesis of 4‐Anilinothieno[2,3‐d]pyrimidine‐Based Compounds as Dual EGFR/HER‐2 Inhibitors. Archiv der Pharmazie, 347(11), 826-837. Available at: [Link]

  • Design and Synthesis of 4‐Anilinothieno[2,3‐d]pyrimidine‐Based Compounds as Dual EGFR/HER‐2 Inhibitors | Scilit. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 105. Available at: [Link]

  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Agris. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13411. Available at: [Link]

  • Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. Available at: [Link]

Sources

In Vivo Anticancer Efficacy: A Comparative Guide to Thieno[2,3-d]pyrimidine Derivatives and Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of oncology, the journey from a promising chemical scaffold to a clinically viable anticancer agent is both arduous and exciting. The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a particularly compelling starting point for the synthesis of novel kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the in vivo performance of anticancer agents synthesized from the versatile precursor, 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine, against established targeted therapies, namely EGFR and PI3K inhibitors. By delving into the experimental data and the causal logic behind the methodologies, we aim to equip fellow scientists with the critical insights needed to advance their research in this competitive field.

Introduction to Thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to quinazoline, the core of several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. This structural analogy suggests a potential for these compounds to interfere with key signaling pathways implicated in tumorigenesis and cell survival. Indeed, various derivatives have demonstrated promising in vitro cytotoxic activity against a range of cancer cell lines, including those of breast, lung, and colon cancer.[2][3] The primary focus of this guide is to bridge the gap between in vitro promise and in vivo reality, presenting a comparative analysis of their performance in preclinical animal models.

A significant body of research has explored the synthesis of diverse libraries of thieno[2,3-d]pyrimidine derivatives, often starting from versatile building blocks like this compound, which allows for substitutions at key positions to modulate activity and selectivity. While many studies have reported potent in vitro activity, with IC50 values in the micromolar and even nanomolar range against various cancer cell lines, comprehensive in vivo evaluation remains a critical step for validation.[2][3][4] One notable study has reported significant in vivo anti-tumor effects in a xenograft model with a 4-substituted-aminothieno[2,3-d]pyrimidine derivative, underscoring the therapeutic potential of this class of compounds.[5]

Comparative In Vivo Evaluation: Thieno[2,3-d]pyrimidines vs. Standard-of-Care Targeted Agents

To provide a robust comparative framework, we will evaluate the in vivo performance of thieno[2,3-d]pyrimidine derivatives against two classes of well-established targeted therapies: EGFR inhibitors (Erlotinib and Gefitinib) and a pan-PI3K inhibitor (Buparlisib). The choice of these comparators is based on the hypothesized mechanisms of action for many thieno[2,3-d]pyrimidine compounds, which often involve the modulation of these critical oncogenic signaling pathways.

Table 1: Comparative In Vivo Efficacy of Anticancer Agents
Compound ClassSpecific Agent(s)Cancer Model (Cell Line)Dosing RegimenTumor Growth Inhibition (TGI) / ResponseKey Toxicity ObservationsReference(s)
Thieno[2,3-d]pyrimidine Derivatives 4-substituted-aminothieno[2,3-d]pyrimidineBreast Cancer (MDA-MB-435 xenograft)Not specified in abstractSignificant anti-tumor effectsNot specified in abstract[5]
EGFR Inhibitors ErlotinibNSCLC (H460a xenograft)100 mg/kg, daily71% TGIWell tolerated at effective doses.[6]
ErlotinibNSCLC (A549 xenograft)100 mg/kg, daily93% TGIWell tolerated.[6]
ErlotinibColorectal Cancer (LoVo xenograft)100 mg/kg, daily>100% TGI, 6/10 partial regressionsNo increased toxicity in combination studies.[7]
GefitinibNSCLC (A549 xenograft)50 mg/kg, dailySignificant tumor growth inhibitionDecreased body weight in combination therapy.[8]
PI3K Inhibitors Buparlisib (BKM120)Glioblastoma (Patient-derived xenograft)100 mg, dailyProlonged survival, reduced tumor volumeGenerally well tolerated.[9][10]
Buparlisib (BKM120)Advanced Solid Tumors (Clinical Trial)100 mg, dailyLimited efficacy despite pathway activationFatigue, nausea, hyperglycemia, decreased appetite, diarrhea.[11][12]

In-Depth Analysis of In Vivo Performance

Thieno[2,3-d]pyrimidine Derivatives: A Promising but Nascent Landscape

The available in vivo data for thieno[2,3-d]pyrimidine derivatives, while limited, is encouraging. The reported "significant anti-tumor effects" of a 4-substituted-aminothieno[2,3-d]pyrimidine in a breast cancer xenograft model provide a crucial proof-of-concept for this scaffold.[5] However, to truly position these novel agents, more comprehensive in vivo studies are imperative. Future research should focus on determining the maximum tolerated dose (MTD), detailed tumor growth inhibition kinetics, and a thorough toxicity profile, including effects on body weight and organ systems. Furthermore, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to correlate drug exposure with target engagement and therapeutic response.

EGFR Inhibitors: Established Efficacy with Known Limitations

Erlotinib and Gefitinib have demonstrated significant and consistent tumor growth inhibition across various non-small cell lung cancer (NSCLC) and colorectal cancer xenograft models.[6][7][8] For instance, Erlotinib achieved over 100% TGI with partial tumor regressions in the LoVo colorectal cancer model, highlighting its potent in vivo activity.[7] These agents are generally well-tolerated at therapeutically effective doses in preclinical models. However, the emergence of resistance is a major clinical challenge, often driven by mutations in the EGFR kinase domain or activation of bypass signaling pathways.[13] This underscores the need for novel agents, such as thieno[2,3-d]pyrimidine derivatives, that may offer alternative binding modes or target downstream effectors to overcome resistance.

PI3K Inhibitors: A Potent Target with a Narrow Therapeutic Window

Buparlisib, a pan-PI3K inhibitor, has shown the ability to penetrate the blood-brain barrier and prolong survival in preclinical models of glioblastoma.[9][10][14] This is a significant advantage for treating central nervous system malignancies. However, its clinical efficacy in broader solid tumors has been limited, and it is associated with a range of toxicities, including hyperglycemia, fatigue, and gastrointestinal issues.[11][12] This highlights the challenge of targeting a pathway as central to normal cellular function as the PI3K/Akt pathway. The development of more isoform-selective PI3K inhibitors or thieno[2,3-d]pyrimidine derivatives that modulate this pathway with greater specificity could offer an improved therapeutic index.

Experimental Methodologies: A Guide to Robust In Vivo Evaluation

The credibility of any in vivo study hinges on the rigor of its experimental design and execution. Below are detailed protocols for key in vivo experiments, providing a framework for the evaluation of novel anticancer agents.

Protocol 1: Human Tumor Xenograft Model for Efficacy Studies
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO2). Cells are harvested during the exponential growth phase.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support initial tumor growth, is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Drug Administration: The test compound (thieno[2,3-d]pyrimidine derivative) and comparator drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the test compounds.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression and overall survival.

  • Toxicity Monitoring: Animal body weight is monitored regularly as a general indicator of toxicity. Clinical signs of distress are also observed.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between treatment and control groups.

Protocol 2: Acute Toxicity Study
  • Animal Model: Healthy, non-tumor-bearing mice are used.

  • Dose Escalation: The test compound is administered at increasing doses to different groups of animals.

  • Observation: Animals are closely monitored for signs of toxicity, including changes in behavior, appearance, and body weight, over a specified period (e.g., 14 days).

  • Endpoint: The maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality), is determined.

  • Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any drug-induced tissue damage.

Protocol 3: Pharmacokinetic (PK) Study
  • Animal Model: Mice or rats are typically used.

  • Drug Administration: A single dose of the test compound is administered via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing.

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated to describe the drug's absorption, distribution, and elimination.

Visualizing the Scientific Rationale

To better understand the underlying biological pathways and experimental workflows, the following diagrams are provided.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_PI3K PI3K/Akt Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR Erlotinib Erlotinib/ Gefitinib Erlotinib->EGFR Inhibits PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Growth & Proliferation mTOR->Proliferation_PI3K Buparlisib Buparlisib Buparlisib->PI3K Inhibits ThienoPy Thieno[2,3-d]pyrimidine Derivatives ThienoPy->EGFR Potential Inhibition ThienoPy->PI3K Potential Inhibition

Caption: Potential signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.

InVivo_Workflow start Start: Select Cancer Cell Line culture Cell Culture & Expansion start->culture implant Subcutaneous Implantation in Immunodeficient Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (Test & Comparator) randomize->treatment monitoring Monitor Tumor Volume & Animal Well-being treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition, Toxicity Assessment monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Caption: Standard workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

The in vivo evaluation of anticancer agents synthesized from this compound reveals a promising class of compounds with the potential to rival or complement existing targeted therapies. While the current body of in vivo evidence is still emerging, the initial findings of significant anti-tumor activity warrant a more profound and systematic investigation.

To advance this field, future research must prioritize comprehensive in vivo characterization, including detailed efficacy, toxicity, and pharmacokinetic profiling. Head-to-head comparative studies against standard-of-care agents like erlotinib, gefitinib, and next-generation inhibitors in relevant patient-derived xenograft (PDX) models will be crucial to delineate their therapeutic niche. The ultimate goal is to identify thieno[2,3-d]pyrimidine derivatives with superior efficacy, improved safety profiles, and the ability to overcome the resistance mechanisms that plague current targeted therapies. This guide serves as a foundational resource to inform and inspire these critical next steps in the development of this exciting class of anticancer agents.

References

  • Saddik, M. S., El-Sayed, M. A. A., & Al-Harbi, N. O. (2017). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 28(11), 2139-2147. [Link]

  • Gaber, D. A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6348. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. [Link]

  • Eissa, I. H., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Computational Biology and Chemistry, 106, 107928. [Link]

  • Gangjee, A., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(9), 6211-6233. [Link]

  • Kim, D., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]

  • Sato, M., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 5, 138. [Link]

  • Goplen, D., et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Journal of Neuro-Oncology, 128(3), 405-414. [Link]

  • Chen, J., et al. (2006). Antitumor activity of HER1/EGFR tyrosine kinase inhibitor erlotinib, alone and in combination with CPT-11 (irinotecan) in human colorectal cancer xenograft models. Cancer Chemotherapy and Pharmacology, 58(5), 695-705. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. [Link]

  • Kim, D. C., et al. (2013). Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2688-2691. [Link]

  • Li, L., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 34(11), 1437-1446. [Link]

  • Wang, L., et al. (2014). Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Oncology Letters, 8(3), 1161-1167. [Link]

  • Houghton, P. J., et al. (2015). Identifying novel therapeutic agents using xenograft models of pediatric cancer. Future Oncology, 11(2), 219-234. [Link]

  • Cohen, M. H., Williams, G. A., & Sridhara, R. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4215s. [Link]

  • Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anticancer Drugs, 15(5), 503-512. [Link]

  • Mukai, H., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 106(6), 749-755. [Link]

  • Abburi, N. P., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. Synthesis. [Link]

  • Zhang, Q., et al. (2017). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Oncotarget, 8(46), 80367-80378. [Link]

  • Nishimura, Y., et al. (2015). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. Cancer Science, 106(7), 886-894. [Link]

  • Bedard, P. L., et al. (2019). Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study. Investigational New Drugs, 37(6), 1199-1207. [Link]

  • Baselga, J., & Averbuch, S. D. (2004). Development of the novel biologically targeted anticancer agent gefitinib: determining the optimum dose for clinical efficacy. Clinical Cancer Research, 10(12), 4216s-4220s. [Link]

  • Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(5), 297-305. [Link]

  • Moshkelgosha, S., et al. (2024). Erlotinib Treatment in Colorectal Cancer Suppresses Autophagy Based on KRAS Mutation. International Journal of Molecular Sciences, 25(14), 7654. [Link]

  • Wen, P. Y., et al. (2019). Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial. Journal of Clinical Oncology, 37(1), 74-83. [Link]

  • Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(10), 4578-4583. [Link]

  • El-Sayed, M. A. A., & Al-Harbi, N. O. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Goplen, D., et al. (2016). Treatment With the PI3K Inhibitor Buparlisib (NVP-BKM120) Suppresses the Growth of Established Patient-Derived GBM Xenografts and Prolongs Survival in Nude Rats. Journal of Neuro-Oncology, 128(3), 405-414. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the proper disposal of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. As a substituted thienopyrimidine, this compound is part of a class of heterocyclic molecules widely used in medicinal chemistry and drug development for their diverse biological activities.[1][2][3] However, its halogenated nature—containing both bromine and chlorine—necessitates stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to establish a safe, self-validating system for managing this chemical waste.

Immediate Safety Profile & Core Disposal Principle

This compound and its structural analogs are classified as hazardous. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related thienopyrimidines indicates significant risks. The parent compound, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] The presence of the reactive bromomethyl group may enhance these hazards.

Core Principle: Due to the presence of covalently bonded bromine and chlorine atoms, this compound must be disposed of as Halogenated Organic Waste . This is the single most important classification for determining its disposal pathway. Halogenated wastes cannot be disposed of down the drain or mixed with non-halogenated solvent waste.[5][6][7] They require high-temperature incineration in specialized, licensed hazardous waste facilities to prevent the formation of toxic byproducts like dioxins and furans.[5][8]

Hazard Classification & Safety Protocol Summary
GHS Hazard Statements (Based on Analogs)
GHS Pictograms
Primary Disposal Route
Required Personal Protective Equipment (PPE)
Incompatible Materials
Operational Plan: Step-by-Step Disposal Protocol

This protocol ensures compliance with key regulations such as the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[9]

The fundamental rule of hazardous waste management is proper segregation to prevent dangerous reactions and ensure correct disposal.[9][10]

  • Action: Immediately upon generation, designate any waste containing this compound (e.g., residual solids, contaminated consumables, reaction mother liquors) as "Halogenated Organic Waste."

  • Causality: This compound contains both bromine and chlorine. Mixing halogenated and non-halogenated waste streams complicates the disposal process, increases costs, and can violate regulatory requirements.[6] Dedicated halogenated waste is sent for high-temperature incineration, a process optimized for destroying these types of compounds safely.[5]

The integrity of the waste container is critical for preventing leaks and ensuring safe storage.[11]

  • Action: Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are preferred.[7][12] Ensure the container has a secure, threaded, leak-proof cap.

  • Causality: Halogenated solvents can degrade over time to produce acidic byproducts (e.g., HBr, HCl), which can corrode metal containers.[7] Plastic or glass containers eliminate this risk. The container must remain closed except when actively adding waste to prevent the release of volatile organic compounds (VOCs).[13]

Clear and accurate labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.[10][14]

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .[6][14]

    • The full chemical name(s) of the contents. Write out "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[13]

    • An accurate list of all components and their approximate percentages or volumes.[5][6]

    • The date when the first drop of waste was added (accumulation start date).[10]

    • The relevant hazard warnings (e.g., "Irritant," "Harmful").[14]

Waste must be stored safely at or near its point of generation until it is ready for pickup.[11][14]

  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.

  • Causality: The SAA ensures that hazardous waste is managed safely in a controlled environment. Regulations limit the amount of waste that can be stored (typically up to 55 gallons) and the time it can be kept (up to 12 months, provided volume limits are not exceeded).[11] Storing the container in secondary containment (such as a plastic tub) is a best practice to contain potential spills.[9]

The final step is the transfer of waste to trained professionals for disposal.

  • Action: Once the container is full (do not overfill, leave at least 10% headspace) or approaches its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: EH&S personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the entire process complies with federal, state, and local regulations.[11] Never attempt to dispose of this chemical through standard trash or sewer systems.[9]

Decontamination & Spill Procedures

Accidents can happen, and a clear plan is essential for a safe response.

  • Decontamination: For equipment and glassware contaminated with this compound, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated halogenated organic waste container. Wash the glassware with soap and water afterward.

  • Small Spills: For small spills of the solid material or a solution, ensure the area is well-ventilated (preferably within a fume hood).[7] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7][13] Carefully sweep the absorbed material into a designated container, label it as hazardous waste with the full chemical name, and dispose of it through EH&S.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EH&S or emergency response team immediately.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., residual solid, contaminated solvent, mother liquor) B Identify Chemical Nature: Contains Bromine (C-Br) and Chlorine (C-Cl)? A->B C YES: Classify as Halogenated Organic Waste B->C Yes D Select Chemically Compatible Container (HDPE or Glass with screw cap) C->D E Affix 'Hazardous Waste' Label - List full chemical names - Add accumulation start date - Indicate hazards D->E F Add waste to container. Keep a running log of contents. E->F G Store Closed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Is container >90% full OR nearing storage time limit? G->H I Contact Environmental Health & Safety (EH&S) for waste pickup. H->I Yes J Continue to accumulate waste safely in SAA. H->J No J->G

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Daniels Health (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • MLO (2019). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Washington State University, EH&S. Halogenated Solvents Safety Information. [Link]

  • ETH Zürich (2022). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. [Link]

  • Clariant (2015). Safety Data Sheet in accordance with Regulation (EU) No.453/2010. [Link]

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. [Link]

  • PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. [Link]

  • El-Gamal, M. I., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). [Link]

  • Al-Otaibi, F. M., et al. (2023). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemistry & Biodiversity. [Link]

  • ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]

  • Tidwell, M. W., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • ResearchGate. Structures of some thienopyrimidine-containing drugs. [Link]

  • Tidwell, M. W., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. [Link]

  • Grause, G., et al. (2015). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. ResearchGate. [Link]

  • A.D. Chalmpes, et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]

  • Al-Salem, S. M., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research International. [Link]

  • PubChem. 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.